SSVFVADPK-(Lys-13C6,15N2)
Descripción
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Propiedades
Fórmula molecular |
C43H68N10O14 |
|---|---|
Peso molecular |
957.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1 |
Clave InChI |
JIMHBKLTUSGWDO-ITKLQJECSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to SSVFVADPK-(Lys-13C6,15N2): An Internal Standard for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SSVFVADPK-(Lys-13C6,15N2), a stable isotope-labeled peptide, with a focus on its primary application as an internal standard in quantitative mass spectrometry. This document details its composition, its role in advanced proteomics workflows, and the methodologies that leverage its unique properties for precise and reproducible quantification of its unlabeled analogue.
Introduction to SSVFVADPK-(Lys-13C6,15N2)
SSVFVADPK-(Lys-13C6,15N2) is a synthetic peptide with the amino acid sequence Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys. The defining characteristic of this peptide is the incorporation of stable isotopes into the terminal lysine (B10760008) (Lys) residue. Specifically, the lysine residue is labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. This isotopic labeling results in a molecule that is chemically identical to its natural counterpart but has a greater mass.
The primary function of this "heavy" peptide is to serve as an internal standard for the accurate quantification of the endogenous, or "light," SSVFVADPK peptide in complex biological samples using mass spectrometry.
Core Principles of Stable Isotope Labeling and Quantitative Mass Spectrometry
The use of stable isotope-labeled compounds, such as SSVFVADPK-(Lys-13C6,15N2), is a cornerstone of modern quantitative proteomics. The fundamental principle lies in the mass difference between the labeled (heavy) and unlabeled (light) forms of a peptide. When a known concentration of the heavy peptide is spiked into a sample, the ratio of the signal intensity of the heavy peptide to the light peptide, as measured by a mass spectrometer, allows for precise determination of the quantity of the light peptide in the original sample.
This method corrects for variations in sample preparation and mass spectrometer performance, leading to highly accurate and reproducible results.
Primary Application: Internal Standard for Targeted Quantification
The principal application of SSVFVADPK-(Lys-13C6,15N2) is as an internal standard in targeted mass spectrometry assays, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In these experiments, the mass spectrometer is programmed to specifically detect and quantify both the light and heavy versions of the SSVFVADPK peptide.
Experimental Workflow
The general workflow for using SSVFVADPK-(Lys-13C6,15N2) as an internal standard is as follows:
-
Sample Preparation : The biological sample (e.g., plasma, cell lysate) is processed to extract and digest the proteins, generating a complex mixture of peptides.
-
Spiking : A known amount of the heavy standard, SSVFVADPK-(Lys-13C6,15N2), is added to the sample.
-
LC-MS/MS Analysis : The sample is injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system. The liquid chromatograph separates the peptides, and the mass spectrometer measures the intensity of both the light and heavy forms of the target peptide.
-
Data Analysis : The ratio of the peak areas of the light to the heavy peptide is calculated. This ratio is then used to determine the concentration of the endogenous SSVFVADPK peptide in the original sample.
The following diagram illustrates this workflow:
Broader Context: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
While SSVFVADPK-(Lys-13C6,15N2) is a pre-labeled peptide, the labeled lysine (Lys-13C6,15N2) itself is a key reagent in a widely used quantitative proteomics technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2] In SILAC, cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart.[1][3] This results in the metabolic incorporation of the heavy amino acid into all newly synthesized proteins.[1]
When the "heavy" cell population is compared to a "light" (unlabeled) cell population under different experimental conditions, the relative abundance of thousands of proteins can be determined simultaneously by mass spectrometry.[1]
The following diagram outlines the SILAC workflow:
Quantitative Data
The key quantitative data for SSVFVADPK-(Lys-13C6,15N2) and its core labeled component, L-Lysine-(13C6,15N2), are their molecular weights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| SSVFVADPK-(Lys-13C6,15N2) | C37¹³C6H68N8¹⁵N2O14 | 957 |
| L-Lysine | C6H14N2O2 | 146.19 |
| L-Lysine-(13C6,15N2) | ¹³C6H14¹⁵N2O2 | 154.19 |
Experimental Protocol: Targeted Quantification using a Heavy-Labeled Peptide Standard
This protocol provides a generalized methodology for the targeted quantification of the SSVFVADPK peptide using SSVFVADPK-(Lys-13C6,15N2) as an internal standard.
6.1 Materials
-
Biological matrix (e.g., human plasma)
-
SSVFVADPK-(Lys-13C6,15N2) internal standard
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., 10 mM dithiothreitol)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
6.2 Procedure
-
Protein Denaturation and Reduction : To 100 µL of plasma, add 100 µL of digestion buffer. Add the reducing agent and incubate at 60°C for 30 minutes.
-
Alkylation : Cool the sample to room temperature. Add the alkylating agent and incubate in the dark at room temperature for 20 minutes.
-
Internal Standard Spiking : Add a known concentration of SSVFVADPK-(Lys-13C6,15N2) to the sample.
-
Enzymatic Digestion : Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.
-
Sample Cleanup : Acidify the sample with formic acid. Clean up the peptide mixture using a solid-phase extraction (SPE) C18 cartridge. Elute the peptides and dry them under vacuum.
-
Reconstitution : Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis : Inject the sample into the LC-MS/MS system. Develop a targeted method to monitor the specific precursor and fragment ions for both the light and heavy SSVFVADPK peptides.
-
Data Analysis : Integrate the peak areas for the light and heavy peptides. Calculate the light-to-heavy ratio and determine the concentration of the endogenous peptide based on the known concentration of the spiked-in standard.
Conclusion
SSVFVADPK-(Lys-13C6,15N2) is a valuable tool for researchers and scientists in the field of proteomics and drug development. Its primary use as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of its unlabeled counterpart in complex biological matrices. The principles underlying its application are fundamental to modern quantitative mass spectrometry and are exemplified in techniques like SILAC. This guide provides a foundational understanding of this reagent and its application in robust analytical methodologies.
References
Unraveling the Principles of Stable Isotope Labeling with SSVFVADPK-(Lys-13C6,15N2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has emerged as a cornerstone of modern quantitative proteomics, providing an unparalleled level of accuracy and precision in the measurement of protein abundance. This technical guide delves into the core principles and applications of a specific stable isotope-labeled peptide, SSVFVADPK-(Lys-13C6,15N2), a powerful tool in targeted mass spectrometry-based protein quantification. While the precise protein target for this specific peptide sequence remains to be definitively identified through publicly available resources, the principles of its application are universal and form the foundation of the Absolute QUantification (AQUA) methodology. This guide will, therefore, focus on the established framework for using such a peptide as an internal standard in quantitative proteomics workflows.
The Core Principle: Absolute Quantification (AQUA)
The fundamental principle behind the use of SSVFVADPK-(Lys-13C6,15N2) lies in the concept of isotope dilution mass spectrometry, commercialized and widely known as the AQUA strategy.[1][2][3][4][5] In this approach, a synthetic peptide, identical in amino acid sequence to a target tryptic peptide from a protein of interest, is created. The key difference is the incorporation of stable, heavy isotopes into one or more of its amino acids. In the case of SSVFVADPK-(Lys-13C6,15N2), the C-terminal lysine (B10760008) (K) residue is synthesized using carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes, resulting in a known mass shift compared to its endogenous, "light" counterpart.
This "heavy" labeled peptide serves as an ideal internal standard.[1][4] When a known amount of the heavy standard is spiked into a complex biological sample (such as a cell lysate or tissue homogenate), it co-elutes with the endogenous "light" peptide during liquid chromatography (LC) separation. In the mass spectrometer, the two peptides are easily distinguished by their mass-to-charge (m/z) ratio. By comparing the signal intensities of the heavy and light peptides, the absolute quantity of the endogenous peptide, and by extension, the target protein, can be precisely calculated.[5]
Experimental Workflow for Targeted Protein Quantification
The application of SSVFVADPK-(Lys-13C6,15N2) as an internal standard follows a well-defined experimental workflow, crucial for obtaining accurate and reproducible quantitative data.
A generalized workflow for a targeted proteomics experiment using a stable isotope-labeled peptide standard is depicted below:
Caption: Targeted proteomics workflow using a stable isotope-labeled peptide.
Detailed Experimental Protocols
While a protocol specific to SSVFVADPK-(Lys-13C6,15N2) cannot be detailed without knowledge of its target protein, the following provides a generalized, yet detailed, methodology for a typical AQUA experiment.
1. Sample Preparation and Protein Extraction:
-
Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Lysis is performed on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and modification.
-
Tissue Homogenization: Tissues are minced and homogenized in a lysis buffer using a mechanical homogenizer.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading across different samples.
2. Internal Standard Spiking and Tryptic Digestion:
-
A precisely known amount of the SSVFVADPK-(Lys-13C6,15N2) standard is added to a specific amount of protein lysate. The ratio of the internal standard to the total protein should be optimized for the expected abundance of the target protein.
-
Proteins are denatured (e.g., by heating or using denaturing agents like urea), reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (IAA) to break disulfide bonds and prevent their reformation.
-
The protein mixture is then digested overnight with sequencing-grade trypsin at 37°C. Trypsin specifically cleaves proteins at the C-terminus of lysine and arginine residues, generating a predictable set of peptides.
3. Mass Spectrometry Analysis:
-
The resulting peptide mixture is desalted and concentrated using C18 solid-phase extraction (SPE).
-
The peptides are then separated by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer.
-
The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In this mode, the instrument is specifically programmed to isolate the precursor ions of both the light (endogenous) and heavy (labeled) SSVFVADPK peptides and their specific fragment ions (transitions).
4. Data Analysis and Quantification:
-
Specialized software is used to extract the ion chromatograms (XICs) for the selected transitions of both the light and heavy peptides.
-
The peak areas of the light and heavy peptides are integrated.
-
The ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide is calculated.
-
Since a known amount of the heavy standard was added, the absolute amount of the endogenous peptide, and thus the target protein in the original sample, can be calculated.
Data Presentation: A Framework for Quantitative Results
Quantitative data from experiments utilizing SSVFVADPK-(Lys-13C6,15N2) should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for summarizing such data.
| Sample ID | Condition | Replicate | Peak Area (Light Peptide) | Peak Area (Heavy Peptide) | Ratio (Light/Heavy) | Absolute Quantity (fmol/µg protein) |
| S1 | Control | 1 | 1.2 x 10⁶ | 2.5 x 10⁶ | 0.48 | 4.8 |
| S2 | Control | 2 | 1.3 x 10⁶ | 2.6 x 10⁶ | 0.50 | 5.0 |
| S3 | Treatment A | 1 | 2.4 x 10⁶ | 2.5 x 10⁶ | 0.96 | 9.6 |
| S4 | Treatment A | 2 | 2.6 x 10⁶ | 2.6 x 10⁶ | 1.00 | 10.0 |
| S5 | Treatment B | 1 | 0.6 x 10⁶ | 2.4 x 10⁶ | 0.25 | 2.5 |
| S6 | Treatment B | 2 | 0.7 x 10⁶ | 2.5 x 10⁶ | 0.28 | 2.8 |
Signaling Pathways and Logical Relationships
Without the identification of the target protein for SSVFVADPK, a specific signaling pathway cannot be visualized. However, the logical relationship of how a quantified protein can be integrated into a signaling pathway analysis is a universal concept. The diagram below illustrates this general principle.
Caption: Integration of quantified protein data into a signaling pathway.
Conclusion
The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) represents a powerful tool for precise and absolute quantification of a specific target protein in complex biological samples. Its application within the AQUA framework provides researchers with high-quality, reproducible data that is essential for advancing our understanding of biological processes, biomarker discovery, and drug development. While the specific context of this peptide's use is dependent on its yet-to-be-identified protein target, the principles and methodologies outlined in this guide provide a robust foundation for its effective implementation in any targeted proteomics study. The continued development and application of such tailored internal standards will undoubtedly play a pivotal role in the future of quantitative biology and personalized medicine.
References
- 1. uniprot.org [uniprot.org]
- 2. In the virion, the 11-amino-acid peptide cofactor pVIc is covalently linked to the adenovirus proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Putative Fusion Peptide of the Severe Acute Respiratory Syndrome-Associated Coronavirus Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Sendai virus V protein with an anti-peptide antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A computational approach to rapidly design peptides that detect SARS-CoV-2 surface protein S - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of SSVFVADPK-(Lys-13C6,15N2) in Quantitative Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the application of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for the precise quantification of the hypothetical biomarker, Tumor Angiogenesis Factor Receptor (TAFR), in complex biological samples. TAFR is a receptor tyrosine kinase implicated in tumor progression and angiogenesis. The peptide SSVFVADPK is a proteotypic tryptic peptide derived from the cytoplasmic domain of TAFR, making it an ideal surrogate for the quantification of the parent protein.
The isotopically labeled internal standard, SSVFVADPK-(Lys-13C6,15N2), contains a lysine (B10760008) residue labeled with six ¹³C and two ¹⁵N atoms. This results in a precise mass shift, allowing for its distinction from the endogenous, unlabeled peptide by mass spectrometry. This approach, known as the stable isotope dilution method, is the gold standard for accurate and reproducible protein quantification in proteomics.[1]
TAFR Signaling and Therapeutic Intervention
Tumor Angiogenesis Factor Receptor (TAFR) is a transmembrane receptor that, upon binding to its ligand, Tumor Angiogenesis Factor (TAF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation initiates a downstream signaling cascade, primarily through the PI3K/Akt/mTOR pathway, which promotes cell survival, proliferation, and angiogenesis. In many cancer types, TAFR is overexpressed, leading to uncontrolled tumor growth.
A novel therapeutic agent, TAFR-inhibitor (TAFRi), has been developed to block the ATP-binding site of the TAFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. Monitoring the levels of TAFR in response to TAFRi treatment is crucial for evaluating drug efficacy and understanding mechanisms of resistance.
TAFR Signaling Pathway Diagram
Caption: TAFR signaling pathway and the point of inhibition by TAFRi.
Quantitative Analysis of TAFR using Targeted Proteomics
To accurately measure changes in TAFR protein levels following drug treatment, a targeted mass spectrometry-based proteomics assay was developed. This method utilizes the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the absolute quantification of the corresponding endogenous TAFR peptide.
Experimental Workflow
The workflow for targeted proteomics involves several key steps, from sample preparation to data analysis.[2] A known amount of the heavy-labeled peptide is spiked into the sample at an early stage to account for sample loss during processing.
Caption: Workflow for targeted quantification of TAFR.
Detailed Experimental Protocol
This protocol outlines the steps for the quantification of TAFR from cell culture lysates.
Materials and Reagents
-
Cell Lines: Cancer cell line overexpressing TAFR (e.g., HT-29)
-
Treatment: TAFRi (10 µM) or vehicle (DMSO)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
Internal Standard: SSVFVADPK-(Lys-13C6,15N2) (1 pmol/µL stock in 50% acetonitrile (B52724)/0.1% formic acid)
-
Digestion Enzyme: Sequencing-grade modified trypsin
-
Reduction/Alkylation: DTT and Iodoacetamide (B48618)
-
Digestion Buffer: 50 mM Ammonium (B1175870) Bicarbonate
-
Cleanup: C18 Solid-Phase Extraction (SPE) cartridges
-
LC-MS System: High-performance liquid chromatography system coupled to a high-resolution mass spectrometer.
Sample Preparation
-
Cell Culture and Treatment: Plate TAFR-overexpressing cells and grow to 80% confluency. Treat cells with 10 µM TAFRi or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
Protein Digestion
-
Sample Aliquoting: Aliquot 50 µg of total protein from each sample (control and treated).
-
Spike-in Internal Standard: Add 100 fmol of the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) to each 50 µg protein aliquot.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Trypsin Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea/detergent concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Peptide Cleanup
-
SPE Cartridge Activation: Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid.
-
Sample Loading: Load the acidified peptide mixture onto the cartridge.
-
Washing: Wash the cartridge with 0.1% formic acid to remove salts and hydrophilic contaminants.
-
Elution: Elute the peptides with 50% acetonitrile/0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in 50 µL of 2% acetonitrile/0.1% formic acid.
-
LC Separation: Inject 5 µL of the peptide solution onto a C18 analytical column. Separate the peptides using a gradient of increasing acetonitrile concentration over 60 minutes.
-
Mass Spectrometry:
-
Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) mode.
-
Precursor Ions: Schedule the instrument to target the precursor m/z values for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides.
-
Fragmentation: Fragment the selected precursor ions using higher-energy collisional dissociation (HCD).
-
MS/MS Scans: Acquire high-resolution MS/MS spectra of the fragment ions.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the most intense and specific fragment ions of both the light and heavy peptides.
-
Ratio Calculation: Calculate the ratio of the light to heavy peak areas for each sample.
-
Absolute Quantification: Determine the absolute amount of the endogenous TAFR peptide in each sample by multiplying the light-to-heavy ratio by the known amount of the spiked-in heavy peptide standard (100 fmol).
-
Normalization: Normalize the calculated amount of TAFR peptide to the initial total protein amount to obtain the final concentration (e.g., in fmol/µg of total protein).
Quantitative Data and Results
The following table summarizes the hypothetical quantitative results from the analysis of TAFR levels in control (DMSO-treated) and TAFRi-treated cells. The experiment was performed in triplicate.
| Sample ID | Treatment | Light Peptide Area | Heavy Peptide Area | Light/Heavy Ratio | TAFR Amount (fmol) | TAFR Concentration (fmol/µg protein) |
| CTRL-1 | DMSO | 8.50E+06 | 4.25E+06 | 2.00 | 200.0 | 4.00 |
| CTRL-2 | DMSO | 8.92E+06 | 4.35E+06 | 2.05 | 205.0 | 4.10 |
| CTRL-3 | DMSO | 8.64E+06 | 4.32E+06 | 2.00 | 200.0 | 4.00 |
| CTRL Avg. | DMSO | 8.69E+06 | 4.31E+06 | 2.02 | 201.7 | 4.03 |
| CTRL SD | DMSO | 2.14E+05 | 5.20E+04 | 0.03 | 2.89 | 0.06 |
| TAFRi-1 | 10 µM TAFRi | 4.30E+06 | 4.28E+06 | 1.00 | 100.0 | 2.00 |
| TAFRi-2 | 10 µM TAFRi | 4.15E+06 | 4.32E+06 | 0.96 | 96.0 | 1.92 |
| TAFRi-3 | 10 µM TAFRi | 4.40E+06 | 4.36E+06 | 1.01 | 101.0 | 2.02 |
| TAFRi Avg. | 10 µM TAFRi | 4.28E+06 | 4.32E+06 | 0.99 | 99.0 | 1.98 |
| TAFRi SD | 10 µM TAFRi | 1.26E+05 | 4.00E+04 | 0.03 | 2.65 | 0.05 |
References
Unraveling the Mass Shift of SSVFVADPK-(Lys-13C6,15N2): A Technical Guide for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, understanding the nuances of quantitative proteomics is paramount for robust and reproducible results. This in-depth technical guide delves into the core principles of mass shift analysis using the peptide SSVFVADPK with a stable isotope-labeled lysine (B10760008) (Lys-13C6,15N2) as a case study. We will explore the underlying methodology, data interpretation, and practical applications in modern drug discovery and development.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy in quantitative proteomics.[1][2] The technique relies on the incorporation of "heavy" amino acids containing stable isotopes into the entire proteome of a cell population. This allows for the direct comparison of protein abundance between different experimental conditions. When cells are grown in a medium containing a heavy isotope-labeled amino acid, such as L-lysine with six carbon-13 (¹³C) atoms and two nitrogen-15 (B135050) (¹⁵N) atoms, this "heavy" lysine is incorporated into newly synthesized proteins.
The key principle of SILAC lies in the mass difference, or mass shift, between the heavy-labeled peptides and their light (unlabeled) counterparts.[1] This mass difference is precisely determined by the number of isotopic labels incorporated. For the peptide SSVFVADPK, where the lysine residue is labeled with ¹³C₆,¹⁵N₂, the resulting peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), will have a distinct and predictable increase in mass.
Calculating the Mass Shift
The mass shift is a direct result of the difference in mass between the stable isotopes and their naturally occurring, lighter counterparts. The calculation for the mass shift of Lysine-¹³C₆,¹⁵N₂ is as follows:
| Isotope | Number of Atoms | Mass Difference (Da) | Total Mass Difference (Da) |
| Carbon-13 (¹³C) | 6 | ~1.00335 | ~6.0201 |
| Nitrogen-15 (¹⁵N) | 2 | ~0.99703 | ~1.99406 |
| Total Mass Shift | ~8.01416 |
This results in a mass shift of approximately +8 Da for any peptide containing a single Lysine-¹³C₆,¹⁵N₂ residue.[3][4] This distinct mass difference allows for the clear separation and quantification of the light and heavy peptide peaks in a mass spectrum.
Experimental Workflow for SILAC-based Mass Spectrometry
The following diagram illustrates a typical experimental workflow for a SILAC experiment designed to quantify protein abundance changes.
Detailed Experimental Protocol
A successful SILAC experiment requires careful planning and execution. The following is a generalized protocol that can be adapted for specific cell lines and experimental goals.
1. Cell Culture and Isotope Labeling:
-
Adaptation Phase: Two populations of cells are cultured. One is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with L-Lysine-¹³C₆,¹⁵N₂ (and often heavy arginine, e.g., Arg-¹³C₆ or Arg-¹³C₆,¹⁵N₄) in place of the corresponding light amino acids.[5][6] To ensure complete incorporation of the heavy amino acids, cells should be cultured for at least five to six cell divisions.[7] The incorporation efficiency should be monitored by mass spectrometry to ensure it exceeds 95%.[5] Dialyzed fetal bovine serum is typically used to minimize the presence of unlabeled amino acids.[5]
-
Experimental Phase: Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[6]
2. Sample Preparation:
-
Harvesting and Lysis: After treatment, cells from both populations are harvested and lysed using an appropriate lysis buffer to extract proteins.
-
Protein Quantification: The protein concentration of each lysate is accurately determined using a standard protein assay (e.g., BCA assay).
-
Mixing: Equal amounts of protein from the light and heavy cell populations are mixed together.[2] This 1:1 mixing is a critical step that minimizes experimental variability from downstream processing.[6]
-
Protein Digestion: The combined protein mixture is then digested into peptides, typically using an enzyme like trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[2]
3. Mass Spectrometry and Data Analysis:
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
-
Data Analysis: Specialized software (e.g., MaxQuant, FragPipe) is used to identify the peptides and quantify the relative abundance of the light and heavy forms.[8][9] The ratio of the peak intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
Data Presentation and Interpretation
The quantitative output of a SILAC experiment is a list of identified proteins and their corresponding heavy-to-light (H/L) or light-to-heavy (L/H) ratios. This data is typically presented in a table format. For our example peptide, SSVFVADPK, if it were part of a protein that is upregulated in the experimental condition (heavy-labeled), we would expect to see an H/L ratio greater than 1.
Representative Quantitative Data for a Hypothetical Protein Containing SSVFVADPK:
| Protein Accession | Gene Name | Peptide Sequence | H/L Ratio | p-value | Regulation |
| P12345 | GENEX | SSVFVADPK | 2.5 | 0.001 | Upregulated |
| ... | ... | ... | ... | ... | ... |
In this hypothetical example, the protein "GENEX" shows a 2.5-fold upregulation in the experimental condition compared to the control.
Signaling Pathway Visualization
While the specific peptide SSVFVADPK is not associated with a well-defined signaling pathway in the available literature, SILAC is a powerful tool for elucidating changes in protein abundance within complex signaling cascades. For instance, in a hypothetical growth factor signaling pathway, SILAC could be used to identify which proteins are up- or downregulated upon stimulation.
The following diagram illustrates a generic signaling pathway that could be investigated using SILAC.
Conclusion
The analysis of mass shift in peptides like SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a fundamental aspect of quantitative proteomics using SILAC. This powerful technique provides a robust and accurate method for determining relative protein abundance, offering invaluable insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions. By understanding the principles of stable isotope labeling, mastering the experimental workflow, and effectively interpreting the resulting data, researchers can leverage SILAC to advance their scientific discoveries and drive innovation in drug development.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. L -Lysine-13C6,15N2 13C 99atom , 15N 99atom , 95 CP 1200447-00-2 [sigmaaldrich.com]
- 4. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Quantitative Proteomics Using SSVFVADPK-(Lys-13C6,15N2) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for quantitative proteomics. As this specific peptide is not a commercially available off-the-shelf product, this guide will focus on the underlying methodology, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which is used to generate and quantify such labeled peptides. The principles and protocols outlined here will enable researchers to design, execute, and interpret quantitative proteomics experiments to measure the relative abundance of the protein from which the peptide SSVFVADPK is derived.
Core Principles of Quantitative Proteomics with Stable Isotope Labeling
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The SILAC method is a powerful and widely used metabolic labeling strategy that achieves high accuracy and precision.[1][2] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[1][2]
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., 12C, 14N). The other population is cultured in "heavy" medium containing a non-radioactive, stable isotope-labeled version of the same amino acid, in this case, L-Lysine labeled with six 13C and two 15N isotopes (Lys-13C6,15N2).[3]
After a sufficient number of cell divisions, typically at least five, the heavy amino acid will be fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin, which cleaves after lysine (B10760008) and arginine residues.
The resulting peptide mixtures from both cell populations are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative quantification of a protein is determined by comparing the signal intensities of the "heavy" and "light" isotopic forms of its constituent peptides.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for a typical SILAC experiment designed to quantify a protein of interest, such as the one containing the peptide sequence SSVFVADPK.
Phase 1: Adaptation - Metabolic Labeling of Cells
-
Cell Culture Preparation : Begin with two separate cultures of the same cell line. The cells should be in the logarithmic growth phase.
-
Media Formulation :
-
Light Medium : Prepare cell culture medium (e.g., DMEM or RPMI-1640) specifically designed for SILAC, which lacks L-Lysine and L-Arginine. Supplement this medium with normal ("light") L-Lysine and L-Arginine at their standard concentrations.
-
Heavy Medium : Prepare the same base medium, but supplement it with "heavy" L-Lysine-(13C6,15N2) and "light" or "heavy" L-Arginine. The choice of arginine isotope depends on the experimental design (double or triple labeling). For this guide, we focus on labeling with heavy lysine.
-
It is crucial to use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids.
-
-
Cell Adaptation : Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.
-
Verification of Incorporation : To confirm complete labeling, harvest a small aliquot of the "heavy" cells, extract proteins, digest them with trypsin, and analyze by LC-MS/MS. The absence of "light" lysine-containing peptides indicates successful and complete labeling.
Phase 2: Experimental Treatment and Sample Collection
-
Experimental Treatment : Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other ("light" labeled cells) serves as the control.
-
Cell Harvesting : After the treatment period, harvest both cell populations. Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.
-
Cell Lysis and Protein Extraction :
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification : Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Phase 3: Sample Preparation for Mass Spectrometry
-
Protein Reduction and Alkylation :
-
Take a defined amount of total protein (e.g., 100 µg) from the combined lysate.
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
In-solution or In-gel Protein Digestion :
-
In-solution Digestion : Precipitate the proteins using acetone (B3395972) or trichloroacetic acid (TCA). Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
In-gel Digestion : Alternatively, separate the proteins by SDS-PAGE. Excise the entire protein lane or specific bands of interest. Destain the gel pieces, reduce, and alkylate the proteins within the gel matrix. Add trypsin and incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup :
-
Following digestion, acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum concentrator.
-
Phase 4: LC-MS/MS Analysis
-
Peptide Resuspension : Reconstitute the dried peptides in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.
-
Liquid Chromatography (LC) : Inject the peptide sample onto a reverse-phase LC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Tandem Mass Spectrometry (MS/MS) :
-
The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition mode. It first acquires a full MS scan to detect the "light" and "heavy" peptide pairs.
-
The most intense precursor ions are then selected for fragmentation (MS/MS) to determine their amino acid sequence.
-
Data Presentation: Quantitative Data Summary
The primary output of a SILAC experiment is a list of identified proteins and their relative abundance ratios between the different experimental conditions. This data is typically presented in a tabular format, as shown in the representative table below. For the purpose of this guide, we will use the hypothetical quantification of a protein from which the peptide "SSVFVADPK" is derived.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | H/L Normalized Ratio | p-value | Unique Peptides |
| P01234 | PRTNX | Protein X | 2.54 | 2.48 | 0.001 | 15 |
| Q56789 | PRTNY | Protein Y | 0.48 | 0.51 | 0.005 | 8 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment.
-
Protein Accession : A unique identifier for the protein from a database like UniProt.
-
Gene Name : The official gene symbol for the identified protein.
-
Protein Description : A brief description of the protein's function.
-
H/L Ratio : The raw ratio of the "heavy" labeled peptide intensity to the "light" labeled peptide intensity.
-
H/L Normalized Ratio : The H/L ratio after normalization to account for any systematic errors in mixing or sample loading.
-
p-value : A statistical measure of the significance of the observed change in protein abundance.
-
Unique Peptides : The number of unique peptides identified and used for the quantification of the protein.
Mandatory Visualizations
SILAC Experimental Workflow
Caption: A schematic of the SILAC experimental workflow.
SILAC Data Analysis Pipeline
Caption: A logical workflow for SILAC data analysis.
Quantification of the Peptide SSVFVADPK-(Lys-13C6,15N2)
Within the data analysis pipeline, the software (e.g., MaxQuant) will identify peptides from the MS/MS spectra by searching against a protein sequence database. For our peptide of interest, the software would identify two forms:
-
Light Peptide : SSVFVADPK with a standard mass.
-
Heavy Peptide : SSVFVADPK-(Lys-13C6,15N2) with a mass increase of 8.014 Da due to the six 13C and two 15N atoms in the labeled lysine.
The software will then extract the ion chromatograms for both the light and heavy forms of this peptide and calculate the ratio of their intensities. This ratio, along with the ratios from other peptides belonging to the same protein, will be used to determine the overall relative abundance of the protein.
Conclusion
The use of stable isotope-labeled internal standards, exemplified by the SILAC methodology for generating peptides like SSVFVADPK-(Lys-13C6,15N2), is a robust and accurate approach for quantitative proteomics. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a detailed protocol to successfully implement this powerful technique for the precise measurement of protein expression changes in a wide range of biological and clinical research settings.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Heavy Peptides in Quantitative Proteomics: An In-depth Technical Guide to Absolute Quantification (AQUA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the precise measurement of protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. While Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has been a cornerstone for relative protein quantification, the demand for absolute concentration determination has led to the prominence of targeted mass spectrometry techniques employing synthetic heavy peptides. This guide provides a comprehensive exploration of the Absolute Quantification (AQUA) strategy, with a specific focus on the application of heavy peptides like SSVFVADPK-(Lys-13C6,15N2) for the precise measurement of Human Serum Albumin (HSA).
From Relative to Absolute: The Evolution of Quantitative Proteomics
SILAC has been instrumental in comparative proteomics, enabling the relative quantification of thousands of proteins between different cell populations. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., 13C, 15N) into the entire proteome of one cell population, which is then compared to a "light" (unlabeled) population.[1][2] While powerful for identifying fold-changes, SILAC does not provide the absolute concentration of a protein in a given sample.
To address this, the Absolute Quantification (AQUA) methodology was developed.[3][4][5] This technique utilizes synthetic peptides, which are chemically identical to a target peptide derived from the protein of interest but are synthesized with one or more heavy stable isotope-labeled amino acids.[3][5] These "heavy peptides" serve as internal standards that are spiked into a biological sample at a known concentration.[4] By comparing the mass spectrometry signal of the endogenous "light" peptide to that of the co-eluting heavy peptide standard, the absolute quantity of the target protein can be determined with high accuracy and precision.[6]
The AQUA Workflow: A Step-by-Step Guide
The AQUA workflow is a targeted approach that offers high sensitivity and specificity, making it ideal for the validation of biomarkers and the quantitative analysis of specific proteins in complex mixtures.[7][8]
Figure 1: A generalized workflow for absolute protein quantification using the AQUA method.
Experimental Protocol: Absolute Quantification of Human Serum Albumin (HSA)
This protocol outlines the steps for the absolute quantification of HSA in human plasma using the heavy peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard.
Materials and Reagents
-
Human plasma samples
-
Heavy peptide standard: SSVFVADPK-(Lys-13C6,15N2) (custom synthesized)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Procedure
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 10 µL of plasma, add 90 µL of 8 M urea in 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
-
Spiking of Heavy Peptide Standard:
-
Add a known amount of the SSVFVADPK-(Lys-13C6,15N2) heavy peptide standard to the sample. The final concentration should be optimized based on the expected concentration of endogenous HSA. A typical starting concentration is in the range of 10-100 fmol/µL.
-
-
Tryptic Digestion:
-
Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis (MRM/PRM):
-
Analyze the digested sample using a triple quadrupole or a high-resolution mass spectrometer capable of targeted quantification (e.g., Q Exactive, Orbitrap).
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry (MS) Parameters (Multiple Reaction Monitoring - MRM):
-
Select precursor ions for both the light (endogenous) and heavy (standard) SSVFVADPK peptides.
-
Select 2-3 of the most intense and specific fragment ions for each precursor for monitoring.
-
-
Data Analysis
-
Generate extracted ion chromatograms (XICs) for the selected transitions of both the light and heavy peptides.
-
Integrate the peak areas of the light and heavy peptide chromatograms.
-
Calculate the peak area ratio of the light peptide to the heavy peptide.
-
Determine the absolute concentration of the endogenous peptide using the following formula:
Concentration of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Concentration of Heavy Peptide Standard
Quantitative Data Presentation
The following tables present example data from a hypothetical experiment quantifying HSA in plasma samples from healthy controls and patients with liver disease.
Table 1: MRM Transitions for SSVFVADPK Peptide
| Peptide | Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |
| Light (Endogenous) | 487.78 (2+) | y7: 789.42 | 22 |
| y6: 692.37 | 25 | ||
| y5: 577.31 | 28 | ||
| Heavy (Lys-13C6,15N2) | 491.78 (2+) | y7: 797.42 | 22 |
| y6: 700.37 | 25 | ||
| y5: 585.31 | 28 |
Table 2: Absolute Quantification of Human Serum Albumin in Plasma Samples
| Sample ID | Group | Peak Area (Light) | Peak Area (Heavy) | Light/Heavy Ratio | HSA Concentration (mg/mL) |
| Control 1 | Healthy | 1.25E+07 | 1.18E+07 | 1.06 | 42.4 |
| Control 2 | Healthy | 1.32E+07 | 1.21E+07 | 1.09 | 43.6 |
| Control 3 | Healthy | 1.19E+07 | 1.15E+07 | 1.03 | 41.2 |
| Patient 1 | Liver Disease | 6.80E+06 | 1.20E+07 | 0.57 | 22.8 |
| Patient 2 | Liver Disease | 5.95E+06 | 1.17E+07 | 0.51 | 20.4 |
| Patient 3 | Liver Disease | 7.10E+06 | 1.19E+07 | 0.60 | 24.0 |
Note: The heavy peptide standard was spiked at a concentration equivalent to 40 mg/mL of HSA.
The Significance of HSA Quantification in a Clinical Context
Human Serum Albumin is the most abundant protein in plasma and plays a crucial role in maintaining oncotic pressure, transporting various molecules such as hormones, fatty acids, and drugs, and exhibiting antioxidant properties.[9] Its concentration in the blood is a key indicator of health and disease.
Low levels of HSA, a condition known as hypoalbuminemia, are associated with several pathological conditions, including:
-
Liver Disease: As HSA is synthesized in the liver, its concentration is a sensitive marker of liver function.[9] In chronic liver diseases like cirrhosis, the synthetic capacity of the liver is diminished, leading to a significant drop in HSA levels.[9]
-
Kidney Disease: In nephrotic syndrome, damage to the glomeruli leads to excessive loss of albumin in the urine.
-
Malnutrition and Malabsorption: Inadequate protein intake or impaired absorption can result in decreased HSA synthesis.
-
Inflammation: During an acute inflammatory response, the synthesis of albumin is downregulated.
The absolute quantification of HSA provides clinicians with a valuable tool for diagnosing and monitoring the progression of these diseases, as well as for assessing a patient's nutritional status.
Figure 2: The central role of HSA in health and disease, and the clinical utility of its absolute quantification.
Conclusion
The use of heavy peptides as internal standards in targeted mass spectrometry, exemplified by the AQUA methodology, represents a powerful approach for the absolute quantification of proteins in complex biological samples. This technique overcomes the limitations of relative quantification methods and provides the accuracy and precision required for clinical biomarker validation and in-depth mechanistic studies. The ability to precisely measure the concentration of key proteins like Human Serum Albumin has significant implications for the diagnosis, monitoring, and treatment of a wide range of diseases, ultimately contributing to advancements in personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Health Sciences Authority (HSA) [hsa.gov.sg]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantification of All Identified Plasma Proteins from SWATH Data for Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Absolute Quantification of Human Serum Albumin Isoforms by Internal Calibration Based on a Top-Down LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albumin in patients with liver disease shows an altered conformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an Internal Standard in LC-MS for the Quantification of Ovalbumin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the use of the stable isotope-labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an internal standard for the accurate quantification of Ovalbumin, a major allergen in chicken eggs, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Role of Internal Standards in Quantitative Proteomics
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for protein quantification in complex biological matrices. The surrogate peptide approach, where a target protein is enzymatically digested and a resulting unique peptide is quantified as a proxy for the protein concentration, is a widely adopted strategy. The accuracy and reliability of this method are significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard.
A SIL internal standard is a synthetic version of the target peptide where one or more atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N). SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a SIL peptide corresponding to the tryptic peptide SSVFVADPK from Ovalbumin, with the C-terminal lysine (B10760008) residue labeled with six ¹³C atoms and two ¹⁵N atoms. This labeling results in a known mass shift without altering the chemical properties of the peptide.
Advantages of Using SSVFVADPK-(Lys-¹³C₆,¹⁵N₂):
-
Minimizes Variability: It co-elutes with the endogenous (light) peptide, thereby compensating for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.
-
Enhances Accuracy and Precision: By normalizing the signal of the analyte peptide to that of the known concentration of the SIL internal standard, a more accurate and precise quantification can be achieved.
-
Improves Method Robustness: The use of a SIL internal standard makes the analytical method less susceptible to matrix effects, which are common in complex samples like food products or biological fluids.
The Target Protein: Ovalbumin
The peptide sequence SSVFVADPK is a tryptic peptide originating from Ovalbumin, the most abundant protein in egg white. Ovalbumin is a well-characterized glycoprotein (B1211001) and is a major food allergen. Accurate and sensitive quantification of Ovalbumin is critical for:
-
Food Safety: Detecting and quantifying residual egg allergens in food products to protect consumers with egg allergies.
-
Clinical Research: Studying the immune response to food allergens and developing diagnostic tools.
-
Biopharmaceutical Manufacturing: Ovalbumin is sometimes used as a carrier protein or in vaccine production, requiring its clearance to be monitored.
Experimental Workflow for Ovalbumin Quantification
The quantification of Ovalbumin using the surrogate peptide SSVFVADPK and its labeled internal standard involves a multi-step process.
Detailed Experimental Protocols
The following protocols are representative methodologies for the quantification of Ovalbumin using the SSVFVADPK surrogate peptide approach.
Sample Preparation
-
Protein Extraction:
-
Homogenize 1 g of the food sample in 10 mL of an appropriate extraction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Incubate the mixture with agitation for 1-2 hours at room temperature.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant containing the extracted proteins.
-
-
Reduction, Alkylation, and Internal Standard Spiking:
-
To 100 µL of the protein extract, add 10 µL of a 100 mM dithiothreitol (B142953) (DTT) solution and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add 10 µL of a 200 mM iodoacetamide (B48618) (IAA) solution. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.
-
Spike the sample with a known concentration of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (e.g., 50 fmol/µL).
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8.0) to reduce the concentration of any denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight (16-18 hours).
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Use a solid-phase extraction (SPE) C18 cartridge to desalt and concentrate the peptides.
-
Condition the cartridge with methanol (B129727) followed by 0.1% formic acid in water.
-
Load the digested sample.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable volume of LC-MS grade water with 0.1% formic acid.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native (light) SSVFVADPK and the labeled (heavy) SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) are monitored. The mass difference for the labeled lysine is +8 Da.
-
Quantitative Data and Method Performance
The following table summarizes typical performance characteristics for an LC-MS/MS method for Ovalbumin quantification using a SIL peptide internal standard. The exact values will depend on the specific instrumentation and matrix being analyzed.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Accuracy (% Bias) | 85 - 115% |
Conclusion
The use of the stable isotope-labeled internal standard SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) provides a robust and accurate method for the quantification of Ovalbumin in various matrices by LC-MS/MS. This approach overcomes many of the challenges associated with protein quantification, such as matrix effects and sample preparation variability. The detailed protocols and expected performance characteristics outlined in this guide serve as a valuable resource for researchers and scientists in the fields of food safety, clinical research, and biopharmaceutical analysis. The principles described herein are also applicable to the development of quantitative assays for other proteins of interest.
An In-Depth Technical Guide to the Application of SSVFVADPK-(Lys-13C6,15N2) in Quantitative Research
This guide provides a comprehensive overview of the fundamental principles and protocols for utilizing the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) in experimental research. The content is tailored for researchers, scientists, and professionals engaged in drug development and related fields. While the specific biological function of the SSVFVADPK sequence is not documented in publicly available literature, this document outlines its application as a custom-synthesized, heavy-labeled internal standard for mass spectrometry-based quantification and as a tracer in pharmacokinetic studies.
Introduction to Stable Isotope-Labeled Peptides
Stable isotope-labeled (SIL) peptides are synthetic molecules in which one or more atoms have been replaced with their heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][2][3] These heavy peptides are chemically identical to their natural or "light" counterparts, exhibiting similar ionization efficiency, and chromatographic retention times.[3] However, the mass difference allows for their distinct detection and quantification by mass spectrometry (MS).[4] This characteristic makes SIL peptides, such as SSVFVADPK-(Lys-13C6,15N2), invaluable tools for quantitative proteomics, biomarker discovery and validation, and pharmacokinetic analyses.[1][5]
The peptide SSVFVADPK-(Lys-13C6,15N2) has a specific modification on the C-terminal lysine (B10760008) (Lys) residue, where six carbon atoms are replaced with ¹³C and two nitrogen atoms are replaced with ¹⁵N. This results in a precise mass shift, enabling its use as an internal standard for the accurate quantification of its corresponding light peptide.
Data Presentation: Properties of SSVFVADPK-(Lys-13C6,15N2)
For effective experimental design, it is crucial to understand the physicochemical properties of the labeled peptide. The following tables summarize the key quantitative data for SSVFVADPK-(Lys-13C6,15N2).
Table 1: Amino Acid Sequence and Isotopic Labeling
| Amino Acid Sequence | Labeled Residue | Isotopic Composition |
| Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys | Lysine (K) | ¹³C₆, ¹⁵N₂ |
Table 2: Mass Information
| Peptide | Monoisotopic Mass (Da) | Molecular Weight (Da) | Mass Shift (Da) |
| SSVFVADPK (Light) | 978.53 | 979.16 | N/A |
| SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (Heavy) | 986.55 | 987.18 | +8.02 |
Note: The mass values are theoretical and may vary slightly based on the synthesis and purification methods.
Experimental Protocols
This section provides detailed methodologies for the two primary applications of SSVFVADPK-(Lys-13C6,15N2): as an internal standard in quantitative proteomics and as a tracer in pharmacokinetic studies.
This protocol describes the use of SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the absolute quantification (AQUA) of the native SSVFVADPK peptide in a biological matrix (e.g., plasma, cell lysate).
Materials:
-
Lyophilized SSVFVADPK-(Lys-13C6,15N2)
-
Biological sample suspected to contain SSVFVADPK
-
Sample lysis and protein extraction buffers
-
Trypsin or other suitable protease
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Heavy Peptide Stock Solution:
-
Reconstitute the lyophilized SSVFVADPK-(Lys-13C6,15N2) in a suitable solvent (e.g., 20% acetonitrile (B52724) in 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to create a working stock solution (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Lyse the cells or tissue and extract the total protein from the biological sample.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Spiking of Internal Standard:
-
Add a known amount of the heavy peptide working stock solution to a specific amount of the protein extract. The amount of heavy peptide to be added should be optimized based on the expected concentration of the endogenous light peptide.
-
-
Proteolytic Digestion:
-
Denature the proteins in the sample by heating or using denaturing agents.
-
Reduce and alkylate the cysteine residues to ensure efficient digestion.
-
Digest the protein sample with trypsin overnight at 37°C. Trypsin cleaves at the C-terminus of lysine and arginine residues.
-
-
Peptide Cleanup:
-
Desalt and concentrate the digested peptide mixture using SPE cartridges to remove salts and other contaminants that can interfere with MS analysis.
-
Elute the peptides and dry them down using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system.
-
Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and fragment ions of both the light and heavy SSVFVADPK peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the transitions for both the light and heavy peptides.
-
Calculate the ratio of the peak area of the light peptide to the heavy peptide.
-
Determine the absolute concentration of the light peptide in the original sample by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with the same amount of heavy peptide.
-
This protocol outlines a basic workflow for using SSVFVADPK-(Lys-13C6,15N2) as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) in an animal model.
Materials:
-
SSVFVADPK-(Lys-13C6,15N2) formulated for in vivo administration
-
Animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Tissue collection tools
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a known dose of SSVFVADPK-(Lys-13C6,15N2) to the animal model via the desired route (e.g., intravenous, oral).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Collect urine and feces at specified intervals.
-
At the end of the study, euthanize the animals and collect relevant tissues.
-
-
Sample Processing:
-
Process blood samples to obtain plasma or serum.
-
Homogenize tissue samples.
-
Extract the heavy peptide from the plasma, urine, feces, and tissue homogenates using protein precipitation or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using an LC-MS/MS method optimized for the detection and quantification of SSVFVADPK-(Lys-13C6,15N2).
-
-
Data Analysis:
-
Construct a concentration-time profile for the heavy peptide in plasma.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Quantify the amount of the heavy peptide in tissues, urine, and feces to assess its distribution and routes of excretion.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for absolute quantification of a peptide using a stable isotope-labeled internal standard.
Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled peptide.
Conclusion
The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) serves as a powerful tool for precise and accurate quantification in complex biological matrices. While its specific biological role is not currently established in the literature, its application as a heavy-labeled internal standard in mass spectrometry-based proteomics and as a tracer in pharmacokinetic studies is well-defined by established methodologies. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively incorporate this and other custom SIL peptides into their experimental designs, ultimately contributing to advancements in drug development and biomedical research.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in Modern Metabolomics
For researchers, scientists, and professionals in drug development, the pursuit of precise and reproducible quantification of endogenous molecules is paramount. Stable isotope-labeled compounds have become indispensable tools in mass spectrometry-based quantitative analysis, offering a gold standard for accuracy. This guide delves into the core utility and practical application of the specific stable isotope-labeled peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), in metabolomics studies.
Introduction to Stable Isotope-Labeled Peptides in Metabolomics
Metabolomics aims to comprehensively identify and quantify the small molecule complement, or metabolome, of a biological system. A significant challenge in this field is overcoming analytical variability introduced during sample preparation and instrumental analysis. Stable isotope labeling is a powerful technique to address this challenge.[1] By introducing a "heavy" version of an analyte into a sample, which is chemically identical to the "light" endogenous counterpart but mass-shifted, researchers can achieve highly accurate quantification.[2][3]
These heavy-labeled molecules, such as peptides incorporating carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards.[3] They co-elute with the endogenous analyte during chromatography and exhibit the same ionization efficiency in the mass spectrometer, effectively normalizing for variations in extraction efficiency, matrix effects, and instrument response.
The Labeled Peptide: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)
SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a synthetic nonapeptide with the sequence Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys. The terminal lysine (B10760008) (Lys) residue is isotopically labeled, with all six of its carbon atoms replaced by ¹³C and both of its nitrogen atoms replaced by ¹⁵N. This results in a mass increase of 8 Daltons compared to the native peptide, providing a distinct mass shift for mass spectrometric detection without altering its chemical properties.[3]
While the specific biological origin and function of the native SSVFVADPK peptide are not widely documented in public literature, for the context of this guide, it is treated as a target analyte of interest in a metabolomics study. The labeled version is designed for use as an internal standard for the precise quantification of its unlabeled counterpart in various biological matrices.
Core Utility: An Internal Standard for Quantitative Mass Spectrometry
The primary and most critical application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is its role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative metabolomics. By spiking a known concentration of the labeled peptide into a biological sample at the earliest stage of preparation, it allows for the correction of analyte loss and ionization variability throughout the entire analytical workflow.
The quantification is based on the ratio of the signal intensity of the endogenous (light) analyte to the signal intensity of the co-eluting labeled (heavy) internal standard. This ratio is then used to determine the absolute concentration of the endogenous peptide by referencing a calibration curve.
Experimental Protocols
A generalized workflow for the utilization of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an internal standard is detailed below.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in a suitable solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).
-
Prepare a working internal standard (IS) solution by diluting the stock solution to the desired concentration for spiking.
-
Prepare calibration standards by spiking known concentrations of the unlabeled SSVFVADPK peptide into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., 100 µL of plasma) on ice.
-
Add 10 µL of the working IS solution [SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)] to all samples, calibration standards, and QCs.
-
Vortex briefly to mix.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
Analyte Extraction (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
MRM Transitions (Hypothetical):
-
Unlabeled SSVFVADPK: Q1 m/z 963.5 -> Q3 m/z 816.4 (loss of lysine side chain)
-
Labeled SSVFVADPK-(Lys-¹³C₆,¹⁵N₂): Q1 m/z 971.5 -> Q3 m/z 824.4
-
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the unlabeled analyte and the labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Quantitative data obtained from such an experiment should be presented clearly. Below is a hypothetical example of how results could be summarized.
| Sample Group | n | Mean Concentration of SSVFVADPK (ng/mL) | Standard Deviation | % Coefficient of Variation |
| Control | 10 | 15.2 | 2.1 | 13.8% |
| Treatment A | 10 | 28.9 | 4.5 | 15.6% |
| Treatment B | 10 | 9.8 | 1.5 | 15.3% |
Hypothetical Signaling Pathway
To illustrate the biological context where SSVFVADPK might be studied, a hypothetical signaling pathway is presented. In this model, an external stimulus leads to the cleavage of a precursor protein, releasing the bioactive peptide SSVFVADPK, which then activates a cellular response.
Caption: Hypothetical pathway showing the generation of a bioactive peptide.
This technical guide provides a comprehensive overview of the utility of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in metabolomics. By serving as a robust internal standard, this and similar labeled peptides enable researchers to achieve the high levels of accuracy and precision required to make meaningful biological discoveries and advance drug development programs.
References
Discovering Protein-Protein Interactions with SSVFVADPK-(Lys-13C6,15N2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a powerful quantitative proteomics strategy for identifying protein-protein interactions (PPIs) using a specific, isotopically labeled peptide probe: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂). This method combines the specificity of affinity purification with the quantitative power of mass spectrometry to confidently identify binding partners to a peptide of interest.
While the peptide sequence SSVFVADPK itself is a hypothetical bait for the purposes of this guide, the methodologies described herein are based on established and widely practiced principles of affinity purification-mass spectrometry (AP-MS) and stable isotope labeling by amino acids in cell culture (SILAC). This guide will provide a robust framework for applying these techniques to your own peptide of interest.
Core Concepts: The "Bait and Prey" Model with Quantitative Analysis
The fundamental principle of this approach is to use an immobilized "bait" peptide to capture its interacting "prey" proteins from a complex biological sample, such as a cell lysate. A critical challenge in any affinity purification experiment is distinguishing true interacting partners from non-specific background proteins that bind to the affinity matrix.
To overcome this, we employ a quantitative proteomics approach. In this guide, we will use a "spike-in" SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method. A cell population is metabolically labeled with "heavy" amino acids (e.g., L-Lysine-¹³C₆,¹⁵N₂). A lysate from these "heavy" cells is used as a control. By comparing the ratio of "light" (from the experimental sample) to "heavy" (from the control sample) proteins identified by mass spectrometry, we can differentiate specifically bound proteins from non-specific background.
Experimental Workflow
The overall experimental workflow is a multi-step process that begins with the synthesis of the labeled peptide and culminates in the bioinformatic analysis of mass spectrometry data.
Methodologies
Solid-Phase Peptide Synthesis of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)
The "bait" peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3][4]
-
Resin: A suitable resin, such as a Rink Amide resin, is used to generate a C-terminally amidated peptide.
-
Amino Acid Coupling: Protected amino acids are coupled sequentially to the growing peptide chain. For the final lysine (B10760008) residue, Fmoc-Lys(Boc)-¹³C₆,¹⁵N₂-OH is used to introduce the stable isotope label.
-
Deprotection and Cleavage: Following the final coupling step, the Fmoc protecting group is removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final peptide are confirmed by mass spectrometry.
Immobilization of the Bait Peptide
The purified peptide is covalently coupled to a solid support, such as NHS-activated agarose beads.
-
Bead Activation: NHS-activated agarose beads are washed and equilibrated in a suitable buffer (e.g., coupling buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Coupling Reaction: The synthesized peptide is dissolved in coupling buffer and incubated with the activated beads, typically overnight at 4°C with gentle rotation. The primary amine of the N-terminus and the unlabeled lysine side chain will react with the NHS esters on the beads, forming stable amide bonds.
-
Blocking: Any remaining active sites on the beads are blocked by incubation with a small amine-containing molecule, such as Tris or ethanolamine.
-
Washing: The beads are washed extensively to remove any non-covalently bound peptide.
Cell Culture and Lysate Preparation
-
'Light' Sample: The experimental cells (e.g., HEK293T) are cultured in standard DMEM supplemented with fetal bovine serum and antibiotics.
-
'Heavy' SILAC Control: A control population of cells is cultured for at least five passages in SILAC DMEM, where normal L-lysine and L-arginine are replaced with their heavy isotope counterparts (e.g., L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄). This ensures complete incorporation of the heavy amino acids into the cellular proteome.[5][6][7][8]
-
Lysis: Both 'light' and 'heavy' cell populations are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). Lysates are clarified by centrifugation.
Affinity Purification
-
Binding: The 'light' cell lysate is incubated with the peptide-coupled beads for 2-4 hours at 4°C with rotation.
-
Washing: The beads are washed extensively with lysis buffer to remove proteins that are not specifically bound to the peptide.
-
Mixing with 'Heavy' Control: The washed beads are then incubated with the 'heavy' SILAC lysate. This step is crucial for differentiating true interactors from background. Non-specific binders will be present in both 'light' and 'heavy' forms, while true interactors will be predominantly in the 'light' form.
-
Final Washes: The beads are washed again to remove unbound 'heavy' lysate proteins.
-
Elution: Bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.
Mass Spectrometry and Data Analysis
-
Protein Digestion: The eluted proteins are separated by SDS-PAGE, and the entire gel lane is excised and cut into bands. Proteins in the gel pieces are in-gel digested with trypsin.
-
LC-MS/MS: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: The raw MS data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer. The search parameters must include the variable modifications for the heavy lysine (+8.014 Da).
-
Quantification: The software calculates the ratio of 'light' to 'heavy' peptides for each identified protein.
Interpreting the Quantitative Data
The output of the analysis is a list of identified proteins with their corresponding 'light'/'heavy' (L/H) ratios.
-
Specific Interactors: Proteins that specifically bind to the SSVFVADPK peptide will be highly enriched in the 'light' sample and will therefore have a high L/H ratio (typically > 3).
-
Non-specific Binders: Proteins that bind non-specifically to the beads or other components of the system will be present in roughly equal amounts from both the 'light' and 'heavy' lysates, resulting in an L/H ratio close to 1.
-
Depleted Proteins: Proteins with a low L/H ratio are of less interest and may represent proteins that are more abundant in the 'heavy' control lysate for biological or technical reasons.
Hypothetical Data Presentation
The following table represents hypothetical results from an experiment using SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as bait. In this scenario, we assume SSVFVADPK is a peptide derived from a hypothetical kinase, "Kinase A," and we are searching for its substrates and scaffolding partners.
| Protein ID | Gene Name | Protein Description | L/H Ratio | Classification |
| P0C6X7 | KINA | Kinase A | 15.8 | Bait |
| Q9Y2R2 | SUB1 | Substrate Protein 1 | 8.2 | Specific Interactor |
| P62258 | SCAFA | Scaffolding Protein A | 5.5 | Specific Interactor |
| P08670 | VIM | Vimentin | 1.1 | Non-specific |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | Non-specific |
| P31946 | YWHAB | 14-3-3 protein beta/alpha | 1.3 | Non-specific |
| Q13547 | PHB | Prohibitin | 0.8 | Non-specific |
Hypothetical Signaling Pathway
Based on our hypothetical results, we can begin to build a picture of the signaling pathway involving Kinase A. The identification of Substrate Protein 1 and Scaffolding Protein A provides new avenues for investigation.
This guide provides a comprehensive framework for utilizing a specific isotopically labeled peptide to discover and quantify protein-protein interactions. By combining meticulous experimental technique with powerful analytical methods, researchers can gain significant insights into cellular signaling networks, identify novel drug targets, and elucidate the molecular basis of disease.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biotage.com [biotage.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Absolute Quantification of Death-Associated Protein Kinase 1 (DAPK1) Using Stable Isotope-Labeled Peptide SSVFVADPK-(Lys-13C6,15N2)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Accurate quantification of DAPK1 protein expression is essential for understanding its role in disease pathogenesis and for the development of targeted therapeutics.
This application note provides a detailed protocol for the absolute quantification of human DAPK1 in complex biological samples using a stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-13C6,15N2), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The SIL peptide serves as an internal standard, enabling precise and accurate measurement of the absolute amount of the endogenous target peptide, and by extension, the DAPK1 protein.
Principle
The absolute quantification strategy is based on the principle of stable isotope dilution mass spectrometry. A known quantity of the heavy-labeled synthetic peptide, SSVFVADPK-(Lys-13C6,15N2), which is chemically identical to the tryptic peptide from endogenous DAPK1 but has a greater mass due to the incorporation of 13C and 15N isotopes, is spiked into a protein digest of the biological sample. The sample is then analyzed by LC-MS/MS. The light (endogenous) and heavy (stable isotope-labeled) peptides co-elute, and their respective signal intensities are measured. By comparing the signal intensity of the light peptide to that of the known amount of the heavy peptide, the absolute concentration of the endogenous DAPK1 peptide can be determined.
Materials and Reagents
-
Stable Isotope-Labeled Peptide: SSVFVADPK-(Lys-13C6,15N2) (Purity >95%)
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7) or other cells expressing DAPK1.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
Digestion Reagents:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate (NH4HCO3)
-
-
LC-MS/MS System: A triple quadrupole or high-resolution accurate mass (HRAM) mass spectrometer equipped with a nano-electrospray ionization (nESI) source and a high-performance liquid chromatography (HPLC) system.
-
Solvents: HPLC-grade water, acetonitrile (B52724) (ACN), and formic acid (FA).
Experimental Protocols
Sample Preparation
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
b. Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
c. Protein Digestion:
-
Take a precise amount of protein lysate (e.g., 50 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate at 37°C overnight.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
Stable Isotope-Labeled Peptide Spiking
-
Prepare a stock solution of the SSVFVADPK-(Lys-13C6,15N2) peptide of known concentration.
-
Spike a precise amount of the heavy peptide into the digested protein sample. The optimal amount should be determined empirically but a starting point is to aim for a light-to-heavy peptide ratio between 0.1 and 10.
LC-MS/MS Analysis (SRM/MRM)
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow rate: 300 nL/min.
-
-
MS/MS Detection:
-
Set up the mass spectrometer to perform SRM/MRM analysis.
-
The precursor (Q1) and product (Q3) ion m/z values for both the light and heavy SSVFVADPK peptides need to be determined. Predicted transitions are provided in Table 1. It is recommended to empirically optimize these transitions using the synthetic peptides.
-
Monitor at least three to four transitions per peptide for confident quantification.
-
Data Presentation
The quantitative data should be summarized in clear and structured tables. Below are examples of how to present the data.
Table 1: SRM/MRM Transitions for DAPK1 Peptide SSVFVADPK
| Peptide Sequence | Isotope Label | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| SSVFVADPK | Light | 496.77 | 694.42 (y6) | 22 |
| 795.47 (y7) | 25 | |||
| 894.54 (y8) | 28 | |||
| SSVFVADPK-(Lys-13C6,15N2) | Heavy | 500.78 | 702.44 (y6) | 22 |
| 803.49 (y7) | 25 | |||
| 902.56 (y8) | 28 |
Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.
Table 2: Absolute Quantification of DAPK1 in Human Cell Lines
| Cell Line | DAPK1 Concentration (fmol/µg total protein) | Standard Deviation (fmol/µg) |
| HeLa | 15.2 | 1.8 |
| MCF-7 | 8.5 | 0.9 |
| Jurkat | 25.7 | 3.1 |
This is illustrative data and should be replaced with experimental results.
Visualization
DAPK1 Signaling Pathway in Apoptosis and Autophagy
Caption: DAPK1 signaling in apoptosis and autophagy.
Experimental Workflow for Absolute Quantification
Caption: Experimental workflow for DAPK1 absolute quantification.
Conclusion
The use of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) provides a robust and accurate method for the absolute quantification of DAPK1 protein in complex biological samples. This approach offers high specificity and sensitivity, making it an invaluable tool for researchers in cell biology, oncology, and drug development to precisely measure DAPK1 levels and elucidate its role in health and disease.
References
Application Notes and Protocols for Incorporating SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundances.[1][2][3] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][4][5] By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, researchers can achieve precise relative quantification of protein expression levels.[1][6]
These application notes provide a detailed protocol for incorporating the stable isotope-labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) into cell culture for quantitative proteomics studies. While the specific biological function of the SSVFVADPK peptide is not yet fully elucidated, this document serves as a comprehensive guide for researchers investigating its cellular uptake, stability, and its effects on protein expression profiles. The protocols outlined below are adaptable for studying any novel peptide of interest.
The labeled lysine (B10760008) (Lys-¹³C₆,¹⁵N₂) contains six carbon-13 and two nitrogen-15 (B135050) isotopes, resulting in a distinct mass shift that is readily detectable by mass spectrometry. This enables the precise tracking and quantification of the labeled peptide and its downstream effects.
Data Presentation: Quantitative Analysis
The following table summarizes the expected quantitative data from a typical experiment incorporating SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).
| Parameter | Expected Outcome/Measurement | Typical Value Range | Analytical Method |
| Label Incorporation Efficiency | Percentage of target peptide pool labeled with the heavy isotope. | > 95% | LC-MS/MS |
| Peptide Uptake Efficiency | Concentration of labeled peptide detected within the cell lysate over time. | Varies by cell type and peptide characteristics. | LC-MS/MS |
| Protein Abundance Ratio (Heavy/Light) | Fold change in protein expression in response to peptide treatment. | Varies depending on the protein and peptide's biological activity. | Mass Spectrometry |
| Peptide Half-life | Time required for the concentration of the labeled peptide to decrease by half. | Dependent on cellular degradation pathways. | Pulse-chase analysis with LC-MS/MS |
Experimental Protocols
Cell Culture and Stable Isotope Labeling
This protocol describes the metabolic labeling of cells using SILAC media. Complete incorporation of the labeled amino acid is crucial for accurate quantification.[2]
Materials:
-
Cell line of interest
-
SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆
-
SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (custom synthesized)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media.
-
Light Medium: Supplement lysine and arginine-deficient medium with normal ("light") L-lysine and L-arginine.
-
Heavy Medium: Supplement lysine and arginine-deficient medium with "heavy" L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆.
-
-
Cell Adaptation: Culture cells in both "light" and "heavy" media for at least five to six cell doublings to achieve >95% incorporation of the labeled amino acids.[2][4][5] Monitor cell growth and morphology to ensure the heavy amino acids do not negatively impact cell health.[2]
-
Experimental Treatment:
-
Culture one population of cells in "heavy" SILAC medium.
-
Culture a second population of cells in "light" SILAC medium.
-
Treat the "heavy" labeled cells with the SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) peptide at the desired concentration and for the desired time. The "light" labeled cells will serve as the control.
-
Cell Lysis and Protein Extraction
This protocol details the steps for lysing the cells and extracting the total protein content.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Wash the cell monolayers twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the culture dish.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protein Digestion
This protocol describes the in-solution digestion of proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
Procedure:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the protein mixture with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
Mass Spectrometry Analysis
The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer). The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed in the mass spectrometer.
-
Data Acquisition: The mass spectrometer acquires MS1 spectra to measure the intensity of the "light" and "heavy" peptide pairs, followed by MS2 spectra for peptide identification.[6]
Data Analysis
The raw mass spectrometry data is processed using specialized software to identify and quantify the proteins.
Procedure:
-
Peptide Identification: Search the MS2 spectra against a protein database to identify the peptide sequences.
-
Protein Quantification: Quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs in the MS1 spectra.[1]
-
Data Interpretation: Analyze the list of quantified proteins to identify those that show significant changes in expression in response to the peptide treatment.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway that could be initiated by a bioactive peptide like SSVFVADPK. This represents a common mechanism where a peptide binds to a cell surface receptor, triggering an intracellular signaling cascade.
Caption: Generic peptide-induced signaling pathway.
Experimental Workflow Diagram
This diagram outlines the complete experimental workflow for the quantitative proteomic analysis of cells treated with the labeled peptide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sequence-structure analysis of FAD-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationship Studies on the Frog Skin Antimicrobial Peptide Tigerinin 1: Design of Analogs with Improved Activity and Their Action on Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Signaling Pathways in Vascular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide signaling in vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of C-peptide in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Quantification using a Stable Isotope-Labeled Peptide
Topic: Step-by-Step Guide for a Targeted Proteomics Experiment using SSVFVADPK-(Lys-13C6,15N2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that involves metabolic labeling of the entire proteome. However, for precise quantification of a specific protein of interest, a targeted approach using a heavy isotope-labeled synthetic peptide as an internal standard is often more suitable. This method, known as the stable isotope dilution (SID) or "spike-in" method, offers high accuracy and sensitivity for the quantification of a specific target protein.
This application note provides a detailed protocol for a targeted protein quantification experiment using the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard. This peptide will be used to quantify the endogenous, unlabeled ("light") SSVFVADPK peptide, which serves as a surrogate for the parent protein. The ratio of the heavy to light peptide, as measured by mass spectrometry, allows for accurate determination of the relative or absolute abundance of the target protein across different experimental conditions.
Experimental Protocols
This protocol outlines the key steps for a targeted protein quantification experiment, from cell culture to data analysis.
Cell Culture and Treatment
-
Culture cells of interest in appropriate complete growth medium and conditions.
-
Apply experimental treatments (e.g., drug treatment, growth factor stimulation) to the cells. Include an untreated or vehicle-treated control group.
-
After the desired treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
Protein Extraction
-
Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
Protein Concentration Determination
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading for subsequent steps.
Sample Preparation and Spiking of Heavy Peptide
-
Aliquot an equal amount of total protein (e.g., 50 µg) from each experimental sample.
-
Spike a known amount of the heavy-labeled peptide standard, SSVFVADPK-(Lys-13C6,15N2), into each protein sample. The optimal amount of the heavy peptide should be determined empirically but is typically in the low fmol to pmol range. The goal is to have a heavy peptide signal that is comparable to the endogenous light peptide signal.
In-solution Tryptic Digestion
-
Reduction and Alkylation:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds in the proteins.
-
Cool the samples to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.
-
-
Digestion:
-
Dilute the samples with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer should be operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), to specifically detect and quantify the light (endogenous) SSVFVADPK peptide and the heavy-labeled SSVFVADPK-(Lys-13C6,15N2) standard.
-
Precursor ion for light peptide (SSVFVADPK): This will be based on the natural isotopic abundance of the elements.
-
Precursor ion for heavy peptide (SSVFVADPK-(Lys-13C6,15N2)): This will have a mass shift corresponding to the heavy isotopes (+8 Da for 13C6,15N2-Lysine).
-
Fragment ions: Select 3-5 of the most intense and specific fragment ions for both the light and heavy peptides for monitoring.
-
Data Analysis
-
Integrate the peak areas of the selected fragment ion chromatograms for both the light and heavy peptides.
-
Calculate the ratio of the peak area of the light peptide to the heavy peptide for each sample.
-
Normalize the ratios across different samples to determine the relative abundance of the target protein. For absolute quantification, a standard curve of known concentrations of the light peptide spiked with a constant amount of the heavy peptide is required.
Data Presentation
The quantitative data from this experiment can be summarized in a table for easy comparison.
| Sample Condition | Replicate | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | Normalized Abundance |
| Control | 1 | 1.20E+07 | 1.50E+07 | 0.80 | 1.00 |
| 2 | 1.25E+07 | 1.52E+07 | 0.82 | 1.03 | |
| 3 | 1.18E+07 | 1.48E+07 | 0.80 | 1.00 | |
| Treatment A | 1 | 2.45E+07 | 1.51E+07 | 1.62 | 2.03 |
| 2 | 2.50E+07 | 1.49E+07 | 1.68 | 2.10 | |
| 3 | 2.42E+07 | 1.50E+07 | 1.61 | 2.01 | |
| Treatment B | 1 | 6.10E+06 | 1.52E+07 | 0.40 | 0.50 |
| 2 | 5.95E+06 | 1.48E+07 | 0.40 | 0.50 | |
| 3 | 6.20E+06 | 1.50E+07 | 0.41 | 0.51 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for targeted protein quantification using a heavy-labeled peptide.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where the protein containing the SSVFVADPK peptide (Target Protein) is involved. This type of pathway is often studied using targeted quantitative proteomics to understand the effects of various stimuli or drugs.
Caption: A hypothetical signaling pathway illustrating the role of a target protein.
Application Notes and Protocols for Targeted Proteomics Using SSVFVADPK-(Lys-13C6,15N2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted proteomics has emerged as a powerful methodology for the precise quantification of specific proteins in complex biological samples. This approach is particularly valuable in drug development, biomarker discovery, and systems biology research, where accurate measurement of protein abundance is crucial. A key component of targeted proteomics is the use of stable isotope-labeled (SIL) peptides as internal standards. This document provides detailed application notes and protocols for the use of the SIL peptide SSVFVADPK-(Lys-13C6,15N2) in targeted proteomics workflows.
Note on Peptide Origin: The protein origin of the peptide sequence SSVFVADPK could not be definitively identified through standard protein database searches. Therefore, for the purpose of illustrating a complete and practical workflow, this document will use a well-characterized protein, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , as a representative example. The principles and protocols described herein are broadly applicable to any targeted proteomics experiment using a specific SIL peptide.
Principle of Absolute Quantification (AQUA)
The Absolute Quantification (AQUA) strategy is a cornerstone of targeted proteomics.[1] It relies on spiking a known quantity of a synthetic, heavy isotope-labeled peptide into a biological sample prior to enzymatic digestion. This "heavy" peptide is chemically identical to its endogenous, "light" counterpart, but it has a greater mass due to the incorporation of stable isotopes (e.g., 13C and 15N).
Because the heavy and light peptides have nearly identical physicochemical properties, they behave similarly during sample processing, chromatography, and ionization.[2] However, they are distinguishable by their mass-to-charge (m/z) ratio in a mass spectrometer. By comparing the signal intensity of the endogenous peptide to that of the known amount of the spiked-in heavy peptide, the absolute quantity of the target protein in the original sample can be accurately determined.
Application: Monitoring GAPDH Levels in Response to Drug Treatment
Hypothetical Study: To investigate the off-target effects of a novel anti-cancer drug, researchers aim to quantify the absolute levels of the glycolytic enzyme GAPDH in treated versus untreated cancer cell lines. GAPDH is a crucial enzyme in glycolysis and is often used as a loading control in Western blotting, but its expression can be affected by various cellular stresses, including drug treatment.
Experimental Workflow
A typical targeted proteomics workflow using SSVFVADPK-(Lys-13C6,15N2) as an internal standard for a hypothetical GAPDH peptide is outlined below.
Detailed Protocols
Cell Culture and Lysis
-
Culture cancer cell lines (e.g., HeLa) in appropriate media.
-
Treat one set of cells with the experimental drug and another with a vehicle control for a specified duration.
-
Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bicinchoninic acid (BCA) assay or Bradford assay). This is crucial for equalizing the amount of protein to be used from each sample.
Spiking of the Labeled Peptide
-
Based on the protein quantification, aliquot an equal amount of total protein (e.g., 50 µg) from each sample.
-
Add a known amount of the SSVFVADPK-(Lys-13C6,15N2) standard to each protein sample. The optimal amount of the spiked-in peptide should be determined empirically but is typically in the low fmol to pmol range, aiming for a light-to-heavy peptide ratio close to 1.
Protein Digestion
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool the samples to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the samples with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Peptide Cleanup
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Use a triple quadrupole or a high-resolution mass spectrometer capable of performing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Chromatography: Separate the peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile (B52724) concentration.
-
MS Method: Develop a targeted SRM/MRM method to specifically monitor the precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides. At least 2-3 specific transitions should be monitored for each peptide to ensure specificity.
Data Analysis
-
Software: Use specialized software such as Skyline, MaxQuant, or vendor-specific software to analyze the raw MS data.
-
Peak Integration: Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.
-
Absolute Quantification: Determine the absolute amount of the endogenous peptide by using the known concentration of the spiked-in heavy peptide and the calculated light-to-heavy ratio.
Data Presentation
The quantitative data from the targeted proteomics experiment should be summarized in a clear and structured table.
| Sample Group | Replicate | Total Protein (µg) | Spiked-in Heavy Peptide (fmol) | Light/Heavy Ratio | Calculated Endogenous Peptide (fmol) | GAPDH Concentration (fmol/µg protein) |
| Untreated | 1 | 50 | 100 | 1.25 | 125 | 2.50 |
| Untreated | 2 | 50 | 100 | 1.30 | 130 | 2.60 |
| Untreated | 3 | 50 | 100 | 1.22 | 122 | 2.44 |
| Treated | 1 | 50 | 100 | 0.85 | 85 | 1.70 |
| Treated | 2 | 50 | 100 | 0.90 | 90 | 1.80 |
| Treated | 3 | 50 | 100 | 0.88 | 88 | 1.76 |
Signaling Pathway Visualization
As GAPDH is a central enzyme in glycolysis, a simplified diagram of this pathway is presented below to provide biological context.
References
Application of SSVFVADPK-(Lys-13C6,15N2) in Biomarker Discovery: A General Overview
Introduction
The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) represents a powerful tool in the field of targeted proteomics for biomarker discovery and validation. This synthetic peptide incorporates a heavy isotope-labeled lysine (B10760008) residue (13C6, 15N2), rendering it chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This key characteristic allows for precise and accurate quantification of the native SSVFVADPK peptide in complex biological samples. While the specific parent protein of the SSVFVADPK peptide could not be definitively identified through available resources, the principles and applications outlined herein are broadly applicable to the use of any stable isotope-labeled peptide in quantitative proteomics.
The primary application of such labeled peptides is in mass spectrometry-based assays, including Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[1] These targeted methods offer high sensitivity and specificity, enabling the absolute quantification of proteins by measuring the ratio of the signal from the endogenous (light) peptide to the spiked-in (heavy) standard.[1] This approach is invaluable in biomarker research, facilitating the verification of candidate biomarkers discovered through global proteomic analyses and supporting the development of robust clinical assays.[1][2][3]
Core Applications
The utilization of SSVFVADPK-(Lys-13C6,15N2) and similar stable isotope-labeled peptides is central to various stages of biomarker research:
-
Biomarker Verification and Validation: Confirming the differential expression of a protein of interest in large patient cohorts.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying a therapeutic protein or a biomarker in response to drug administration.
-
Clinical Assay Development: Serving as an internal standard for the development of diagnostic and prognostic assays.
-
Pathway Analysis: Quantifying key nodes in signaling pathways to understand disease mechanisms or drug effects.[2][3]
Experimental Workflow for Biomarker Quantification
A typical workflow for the quantification of the endogenous SSVFVADPK peptide using its stable isotope-labeled counterpart involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for targeted peptide quantification using a stable isotope-labeled internal standard.
Detailed Experimental Protocol
This protocol provides a generalized method for the quantification of the endogenous SSVFVADPK peptide in human plasma.
1. Materials and Reagents
-
SSVFVADPK-(Lys-13C6,15N2) (≥98% purity, >99% isotopic enrichment)
-
Human plasma (collected in EDTA or citrate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile (B52724) (ACN)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation
-
Protein Denaturation and Reduction:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 90 µL of 8 M urea in 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Spiking of Internal Standard:
-
Spike the digested sample with a known amount of SSVFVADPK-(Lys-13C6,15N2). The optimal amount should be determined empirically but is typically in the range of the endogenous peptide concentration.
-
-
Peptide Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis (SRM/MRM)
-
Liquid Chromatography (LC):
-
Use a nano-flow or micro-flow HPLC system coupled to the mass spectrometer.
-
Separate peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in SRM or MRM mode.
-
Develop a method to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides.
-
Table 1: Example SRM Transitions for SSVFVADPK Quantification
| Peptide | Precursor m/z | Fragment m/z (y-ions) | Collision Energy (eV) |
| SSVFVADPK (Light) | Calculated | Calculated y7, y6, y5 | Optimized |
| SSVFVADPK-(Lys-13C6,15N2) (Heavy) | Calculated | Calculated y7, y6, y5 | Optimized |
Note: The exact m/z values and collision energies need to be determined empirically for the specific mass spectrometer used.
4. Data Analysis
-
Peak Integration:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides.
-
-
Ratio Calculation:
-
Calculate the peak area ratio of the light peptide to the heavy peptide.
-
-
Quantification:
-
Determine the absolute concentration of the endogenous SSVFVADPK peptide by comparing the peak area ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy peptide.
-
Signaling Pathway Context (Hypothetical)
As the parent protein of SSVFVADPK could not be identified, a specific signaling pathway cannot be detailed. However, if this peptide were, for example, a fragment of a kinase involved in a cancer-related pathway, its quantification could provide insights into the activity of that pathway.
Caption: A hypothetical signaling pathway where quantification of a peptide from Kinase B could serve as a biomarker of pathway activation.
Quantitative Data Summary (Illustrative)
The following table illustrates how quantitative data from an SRM/MRM experiment could be presented.
Table 2: Illustrative Quantification of Endogenous SSVFVADPK in Patient Cohorts
| Patient Group | Number of Samples (n) | Mean Concentration (fmol/µL) ± SD | p-value (vs. Control) |
| Healthy Control | 50 | 15.2 ± 3.1 | - |
| Disease State A | 50 | 35.8 ± 7.5 | < 0.001 |
| Treated Group | 50 | 18.1 ± 4.2 | > 0.05 |
This table provides a clear summary of the peptide concentrations across different groups, facilitating the assessment of its potential as a biomarker.
The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) is a valuable reagent for targeted quantitative proteomics. While the biological context of this specific peptide remains to be determined, the methodologies described provide a robust framework for its application in biomarker discovery and validation. The use of such peptides in conjunction with mass spectrometry offers a highly specific, sensitive, and reproducible approach to protein quantification, which is essential for advancing our understanding of disease and developing new diagnostic and therapeutic strategies.
References
Application Notes and Protocols for NMR Spectroscopy of SSVFVADPK-(Lys-13C6,15N2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of the synthetic peptide SSVFVADPK, specifically labeled with Carbon-13 and Nitrogen-15 at the C-terminal lysine (B10760008) residue (Lys-13C6,15N2). The inclusion of stable isotopes at a specific site allows for a range of powerful NMR experiments to elucidate the structure, dynamics, and interaction of this peptide.[1][2][3]
The protocols outlined below are designed to be broadly applicable for researchers studying peptide therapeutics, protein-peptide interactions, and structural biology. They provide a framework for characterizing the peptide alone and in complex with a target protein.
Introduction to Site-Specific Isotopic Labeling in Peptide NMR
The selective incorporation of stable isotopes like 13C and 15N into a peptide provides a powerful handle for NMR spectroscopy.[1][2] While uniform labeling is a common strategy for proteins, site-specific labeling in peptides offers several advantages:
-
Spectral Simplification: By introducing labels at a specific residue, the complexity of the NMR spectrum is significantly reduced, aiding in unambiguous signal assignment.[4]
-
Probing Local Environment: The labeled site acts as a sensitive reporter on the local chemical environment, conformational changes, and dynamics.[5]
-
Studying Interactions: Changes in the chemical shifts of the labeled nuclei upon binding to a target molecule provide direct evidence of interaction and can be used to map the binding site and determine binding affinities.[6][7]
-
Overcoming Solubility Issues: For peptides that are difficult to express recombinantly, chemical synthesis with labeled amino acids is a feasible alternative.[3]
The peptide SSVFVADPK-(Lys-13C6,15N2) contains isotopic labels on the lysine side chain and backbone, making the ε-amino group and the backbone amide potential probes for interaction studies.
Key Applications and Experimental Strategies
The primary applications for SSVFVADPK-(Lys-13C6,15N2) in NMR spectroscopy fall into two main categories:
-
Structural Characterization of the Peptide: Determining the solution structure and conformational dynamics of the peptide in different solvent conditions.
-
Interaction Studies: Characterizing the binding of the peptide to a target protein, including mapping the binding interface and quantifying the binding affinity.
A general workflow for such studies is outlined below:
Experimental Protocols
Sample Preparation
Consistent and high-quality sample preparation is critical for successful NMR experiments.
Protocol 3.1.1: Preparation of the Peptide Stock Solution
-
Peptide Synthesis and Purification: The peptide SSVFVADPK-(Lys-13C6,15N2) should be synthesized using solid-phase peptide synthesis (SPPS) incorporating the labeled lysine residue. The final product must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Quantification: Accurately determine the concentration of the purified peptide. Quantitative NMR (qNMR) using an internal standard is a highly accurate method.[8][9][10] Alternatively, UV-Vis spectroscopy can be used if a chromophore is present, though less accurate for short peptides without tryptophan or tyrosine.
-
Stock Solution: Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 1-5 mM.[6][11] For NMR experiments, this stock will be diluted into a final buffer containing 5-10% D₂O for the lock signal.
Protocol 3.1.2: Preparation of the Unlabeled Target Protein
-
Expression and Purification: Express the unlabeled target protein using a suitable expression system (e.g., E. coli). Purify the protein to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Buffer Exchange: Exchange the purified protein into the same NMR buffer as the peptide.
-
Concentration Determination: Determine the protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).
NMR Experiments for Structural Characterization
These experiments are performed on the peptide alone to determine its three-dimensional structure.
Protocol 3.2.1: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a spin system of an amino acid residue.
-
Sample: 0.5-1 mM SSVFVADPK-(Lys-13C6,15N2) in NMR buffer with 10% D₂O.
-
Experiment: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This allows for the transfer of magnetization through the entire side chain of most amino acids.
-
Analysis: Identify the characteristic spin systems for each amino acid in the SSVFVADPK sequence.
Protocol 3.2.2: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
Sample: Same as for TOCSY.
-
Experiment: Acquire a 2D NOESY spectrum with a mixing time of 100-200 ms.
-
Analysis: Identify cross-peaks between protons of different residues. These NOEs are crucial for determining the peptide's fold.
NMR Experiments for Interaction Studies
These experiments are designed to probe the binding of the peptide to a target protein.
Protocol 3.3.1: 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) Titration
-
Purpose: To monitor changes in the chemical environment of the labeled lysine residue upon binding to a target protein.
-
Sample: Start with a sample of 0.1-0.2 mM ¹⁵N-labeled peptide (in this case, the labeled lysine provides the signal).
-
Titration: Acquire a series of 2D ¹H-¹⁵N HSQC spectra, adding increasing amounts of the unlabeled target protein at each step (e.g., peptide:protein molar ratios of 1:0, 1:0.25, 1:0.5, 1:1, 1:2, 1:4).
-
Analysis: Monitor the chemical shift perturbations (CSPs) of the lysine ¹H-¹⁵N correlation peak. Significant shifts indicate that the lysine residue is at or near the binding interface. The magnitude of the CSPs can be used to calculate the dissociation constant (Kd).
The binding event can be visualized as a shift in the NMR signal of the labeled lysine.
Protocol 3.3.2: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To monitor the chemical environment of the labeled lysine carbon atoms.
-
Sample and Titration: Similar to the ¹H-¹⁵N HSQC titration.
-
Analysis: Monitor the CSPs of the ¹H-¹³C correlations of the lysine side chain. This provides more detailed information about the orientation of the side chain in the bound state.
Data Presentation
Quantitative data from NMR experiments should be summarized in tables for clarity and comparison.
Table 1: ¹H, ¹⁵N, and ¹³C Chemical Shift Assignments for SSVFVADPK-(Lys-13C6,15N2) in Free and Bound State (Illustrative Data)
| Residue | Atom | Free (ppm) | Bound (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| Lys-8 | Hα | 4.10 | 4.25 | 0.15 |
| Cα | 55.2 | 56.8 | 1.6 | |
| Hβ | 1.85, 1.75 | 1.95, 1.82 | 0.10, 0.07 | |
| Cβ | 31.5 | 32.1 | 0.6 | |
| Hγ | 1.45 | 1.58 | 0.13 | |
| Cγ | 23.8 | 24.5 | 0.7 | |
| Hδ | 1.68 | 1.80 | 0.12 | |
| Cδ | 27.4 | 28.3 | 0.9 | |
| Hε | 3.01 | 3.25 | 0.24 | |
| Cε | 40.3 | 41.9 | 1.6 | |
| Hζ | 7.55 | 8.10 | 0.55 | |
| Nζ | 33.1 | 35.2 | 2.1 | |
| HN | 8.21 | 8.55 | 0.34 | |
| N | 121.5 | 123.8 | 2.3 |
Note: This table presents hypothetical data to illustrate how results would be presented. Actual chemical shifts will vary depending on experimental conditions.
Table 2: Dissociation Constant (Kd) Determination from HSQC Titration (Illustrative Data)
| Peptide:Protein Ratio | Lys Hζ Chemical Shift (ppm) | Δδ (ppm) |
| 1:0 | 7.55 | 0.00 |
| 1:0.25 | 7.68 | 0.13 |
| 1:0.5 | 7.80 | 0.25 |
| 1:1 | 7.95 | 0.40 |
| 1:2 | 8.05 | 0.50 |
| 1:4 | 8.09 | 0.54 |
| Calculated Kd | 50 ± 5 µM |
Note: The dissociation constant (Kd) is calculated by fitting the chemical shift perturbation data to a one-site binding model.
Signaling Pathways and Logical Relationships
While the specific signaling pathway involving SSVFVADPK is unknown, a common scenario for a peptide is its binding to a cell surface receptor, initiating an intracellular signaling cascade. The use of the labeled peptide in NMR can help to validate this initial binding event.
These application notes and protocols provide a solid foundation for researchers to begin their NMR studies on SSVFVADPK-(Lys-13C6,15N2). The specific details of the experiments may need to be optimized based on the properties of the peptide and its binding partner.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 4. Amino-acid selective experiments on uniformly 13C and 15N labeled proteins by MAS NMR: Filtering of lysines and arginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. Protein-Protein Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]
- 9. deepdyve.com [deepdyve.com]
- 10. mdpi.com [mdpi.com]
- 11. nmr-bio.com [nmr-bio.com]
Application Note: Quantification of Protein Ubiquitination using a Stable Isotope-Labeled Internal Standard
Introduction
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interaction with other molecules, thereby governing a multitude of cellular processes.[1][2] Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key PTM involved in protein degradation, DNA repair, and signal transduction. Dysregulation of ubiquitination has been implicated in numerous diseases, including cancer and neurodegenerative disorders. Accurate quantification of changes in protein ubiquitination is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
This application note describes a robust method for the accurate quantification of ubiquitination on a target protein using a stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-13C6,15N2), as an internal standard in a mass spectrometry-based targeted proteomics assay.[3] The SIL peptide is chemically identical to its native counterpart derived from the target protein but has a known mass difference due to the incorporation of heavy isotopes. This allows for the precise and accurate quantification of the target peptide by comparing the signal intensity of the endogenous "light" peptide with the known concentration of the spiked-in "heavy" SIL peptide.[3]
Principle of the Method
The quantification strategy relies on the principle of stable isotope dilution mass spectrometry. A known quantity of the heavy-labeled synthetic peptide, SSVFVADPK-(Lys-13C6,15N2), is spiked into a biological sample containing the endogenous target protein.[4] Following protein extraction and enzymatic digestion, the resulting peptide mixture contains both the native "light" peptide (SSVFVADPK) and the "heavy" internal standard.
During liquid chromatography-mass spectrometry (LC-MS) analysis, the light and heavy peptides co-elute but are detected as distinct peaks with a specific mass-to-charge (m/z) difference in the mass spectrometer. The ratio of the peak areas of the endogenous peptide to the heavy-labeled internal standard is then used to calculate the absolute or relative abundance of the target peptide, and by extension, the ubiquitinated protein, across different samples. This method corrects for variability in sample preparation, digestion efficiency, and instrument response, ensuring high precision and accuracy.[4][5]
Materials and Methods
Materials
-
Cells or tissues of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Stable isotope-labeled peptide: SSVFVADPK-(Lys-13C6,15N2) (custom synthesis)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Protocol
1. Sample Preparation and Protein Extraction
-
Harvest cells or homogenize tissue samples on ice.
-
Lyse the samples in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and PTM changes.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay.[5]
2. Reduction, Alkylation, and Tryptic Digestion
-
Take a defined amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
3. Spiking of Stable Isotope-Labeled Peptide
-
After digestion, spike in the heavy-labeled internal standard peptide, SSVFVADPK-(Lys-13C6,15N2), at a known concentration. The optimal concentration of the spike-in standard should be determined empirically to be within the linear dynamic range of the assay and comparable to the expected abundance of the endogenous peptide.
4. Peptide Desalting
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges to remove salts and other contaminants that can interfere with MS analysis.[5]
-
Elute the peptides with a solution containing acetonitrile and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Separate the peptides using a reversed-phase HPLC column with a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a targeted manner using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically monitor the precursor and fragment ions of both the light and heavy peptides.
6. Data Analysis
-
Identify the peaks corresponding to the light (endogenous) and heavy (internal standard) peptides based on their retention time and m/z values.
-
Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Calculate the ratio of the light to heavy peak areas for each sample.
-
Determine the concentration of the endogenous peptide in each sample based on the known concentration of the spiked-in heavy peptide and the calculated light/heavy ratio.
Quantitative Data Summary
The following table presents example data from a hypothetical experiment quantifying the ubiquitination of a target protein in response to a drug treatment. A known amount of SSVFVADPK-(Lys-13C6,15N2) was spiked into each sample.
| Sample ID | Treatment | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | Calculated Amount (fmol) |
| 1 | Control | 1.25E+07 | 2.50E+07 | 0.50 | 50.0 |
| 2 | Control | 1.30E+07 | 2.52E+07 | 0.52 | 52.0 |
| 3 | Control | 1.28E+07 | 2.48E+07 | 0.52 | 52.0 |
| 4 | Drug A | 2.55E+07 | 2.51E+07 | 1.02 | 102.0 |
| 5 | Drug A | 2.60E+07 | 2.49E+07 | 1.04 | 104.0 |
| 6 | Drug A | 2.58E+07 | 2.50E+07 | 1.03 | 103.0 |
Visualizations
Caption: Experimental workflow for PTM quantification.
Caption: A generic ubiquitination signaling pathway.
Conclusion
The use of stable isotope-labeled peptides, such as SSVFVADPK-(Lys-13C6,15N2), provides a highly accurate and reproducible method for the quantification of post-translational modifications. This targeted proteomics approach is a powerful tool for researchers and drug development professionals to elucidate the roles of PTMs in cellular signaling and to assess the effects of therapeutic interventions on specific protein modifications. The detailed protocol provided herein can be adapted for the quantification of various PTMs on a wide range of proteins of interest.
References
- 1. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 4. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
- 5. wur.nl [wur.nl]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quantitative Analysis of Apolipoprotein A-I using SSVFVADPK-(Lys-13C6,15N2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed workflow for the quantitative analysis of ApoA-I in human plasma or serum using a stable isotope-labeled internal standard peptide, SSVFVADPK-(Lys-13C6,15N2), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a heavy-labeled peptide standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.[4]
Experimental Workflow Overview
The overall experimental workflow for the quantification of ApoA-I using the SSVFVADPK-(Lys-13C6,15N2) peptide is depicted below. The process involves sample preparation, including protein denaturation, reduction, alkylation, and enzymatic digestion, followed by LC-MS/MS analysis and data processing.
Experimental Protocols
Materials and Reagents
-
Human plasma or serum samples
-
SSVFVADPK-(Lys-13C6,15N2) stable isotope-labeled peptide standard (purity >95%)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation Protocol
-
Sample Spiking: To 50 µL of plasma or serum, add a known amount of the SSVFVADPK-(Lys-13C6,15N2) internal standard. The final concentration of the internal standard should be optimized based on the expected endogenous levels of the SSVFVADPK peptide.
-
Denaturation: Add 150 µL of 8 M urea in 100 mM ammonium bicarbonate to the sample. Vortex briefly and incubate at room temperature for 30 minutes.
-
Reduction: Add 10 µL of 100 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56 °C for 1 hour.
-
Alkylation: Add 10 µL of 200 mM IAA in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample with 600 µL of 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37 °C.
-
Quenching and Cleanup: Stop the digestion by adding 20 µL of 10% formic acid. Centrifuge the sample to pellet any precipitate. Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides with a solution of 80% acetonitrile and 0.1% formic acid.
-
Sample Reconstitution: Dry the eluted peptides under vacuum and reconstitute in an appropriate volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water) for analysis.
LC-MS/MS Analysis Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for separating the SSVFVADPK peptide from other sample components. An example gradient is a linear increase from 5% to 40% mobile phase B over 15 minutes.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
SRM/PRM Transitions: Monitor the precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides. The specific transitions should be optimized for the instrument being used.
| Peptide | Precursor m/z | Fragment m/z |
| SSVFVADPK (Light) | 487.78 (2+) | y7 (780.44), y6 (683.39) |
| SSVFVADPK-(Lys-13C6,15N2) (Heavy) | 491.78 (2+) | y7 (788.44), y6 (691.39) |
| Note: The exact m/z values may vary slightly depending on the instrument calibration. |
Data Analysis Workflow
-
Peak Integration: Integrate the peak areas of the selected transitions for both the light and heavy peptides from the extracted ion chromatograms (XICs).
-
Ratio Calculation: Calculate the peak area ratio of the heavy (internal standard) to the light (endogenous) peptide.
-
Calibration Curve: Prepare a calibration curve by analyzing samples with known concentrations of the light peptide and a fixed concentration of the heavy peptide. Plot the peak area ratio (Heavy/Light) against the concentration of the light peptide.
-
Quantification: Determine the concentration of the endogenous SSVFVADPK peptide in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
ApoA-I Concentration: Convert the peptide concentration to the protein concentration of ApoA-I using the molecular weights of the peptide and the full-length protein.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS assays for the quantification of apolipoproteins, including ApoA-I, as reported in the literature.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Intra-assay Precision (RSD) | 2.50% to 6.56% | [5] |
| Inter-assay Precision (RSD) | 0.78% to 6.68% | [5] |
| Accuracy (RE) | -3.02% to 5.32% | [5] |
| Lower Limit of Quantification (LLOQ) | < 1.4 µmol/L | [6] |
Apolipoprotein A-I Signaling Pathways
ApoA-I is a key player in the reverse cholesterol transport pathway, which is essential for maintaining cholesterol homeostasis. It also has anti-inflammatory and antioxidant properties. The diagram below illustrates the central role of ApoA-I in mediating cholesterol efflux from peripheral cells.
Pathway Description: Lipid-poor ApoA-I, primarily synthesized by the liver and intestine, interacts with the ATP-binding cassette transporter A1 (ABCA1) on peripheral cells, such as macrophages.[1][3] This interaction facilitates the efflux of free cholesterol and phospholipids (B1166683) from the cell to form nascent, discoidal HDL particles.[2][3] In the bloodstream, the enzyme lecithin-cholesterol acyltransferase (LCAT), which is activated by ApoA-I, esterifies the free cholesterol within the nascent HDL particle, leading to the formation of mature, spherical HDL.[7] This mature HDL can then transport the cholesterol to the liver for uptake via the scavenger receptor class B type I (SR-B1) and subsequent excretion into bile.[2][3]
Conclusion
The described workflow provides a robust and reliable method for the absolute quantification of Apolipoprotein A-I in plasma or serum. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Understanding the role of ApoA-I in signaling pathways, such as reverse cholesterol transport, is fundamental to elucidating its importance in cardiovascular health and disease.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apolipoprotein A-I activates cellular cAMP signaling through the ABCA1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RISK and SAFE signaling pathway involvement in apolipoprotein A-I-induced cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apolipoprotein AI - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Common issues in SILAC experiments with SSVFVADPK-(Lys-13C6,15N2).
Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for accurate quantitative proteomics.
Frequently Asked Questions (FAQs)
Here we address common questions regarding SILAC experiments, with a focus on issues related to lysine (B10760008) labeling, such as with peptides like SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).
Q1: What are the primary sources of error in a SILAC experiment?
A1: The most common sources of quantification errors in SILAC experiments include incomplete incorporation of the heavy-labeled amino acids, the metabolic conversion of arginine to proline, and inconsistencies in mixing the 'light' and 'heavy' cell populations.[1][2] To ensure high accuracy, it is crucial to verify labeling efficiency, account for potential amino acid conversion, and perform careful protein quantification before combining cell lysates.[3][4]
Q2: What is incomplete labeling and how does it affect my results?
A2: Incomplete labeling occurs when proteins in the 'heavy' sample do not fully incorporate the stable isotope-labeled amino acids.[4] This results in a mixture of 'light' and 'heavy' versions of the same peptide within the heavy-labeled cell population. Consequently, the measured heavy-to-light (H/L) ratio is skewed, leading to an underestimation of protein upregulation and an overestimation of downregulation.[4][5] For accurate quantification, a labeling efficiency of >97% is recommended.[5]
Q3: My cells grow poorly in dialyzed serum. What can I do?
A3: Poor cell growth in dialyzed serum is a common issue, often due to the removal of essential low-molecular-weight growth factors.[6][7] To mitigate this, you can supplement the dialyzed medium with purified growth factors or add a small percentage of normal, non-dialyzed serum to the culture medium.[5][6]
Q4: What is arginine-to-proline conversion and why is it a problem?
A4: In some cell lines, isotopically labeled 'heavy' arginine can be metabolically converted to 'heavy' proline.[8][9][10] This is a significant issue because it splits the isotopic signal for proline-containing peptides, which can affect up to half of all peptides in a typical proteomics experiment.[8] This splitting of the signal complicates data analysis and leads to inaccurate protein quantification.[9][10]
Q5: How does the specific labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) relate to common SILAC issues?
A5: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a typical example of a 'heavy' peptide that would be generated after trypsin digestion of a protein from a cell culture fully labeled with ¹³C₆,¹⁵N₂-Lysine. Trypsin cleaves after lysine (K) and arginine residues. The issues you might encounter with this peptide are representative of general SILAC challenges:
-
Quantification Accuracy: If labeling is incomplete, a corresponding 'light' SSVFVADPK peptide will be present in the heavy sample, skewing the H/L ratio.
-
Lysine-Specific Issues: Unlike arginine, lysine is not typically converted to other amino acids, making it a robust choice for SILAC. However, it is crucial to ensure the SILAC medium is completely devoid of 'light' lysine.[4]
-
Data Analysis: Software like MaxQuant must be configured to recognize the specific mass shift of ¹³C₆,¹⁵N₂-Lysine to correctly identify and quantify heavy/light peptide pairs.[6]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific problems encountered during SILAC experiments.
Issue 1: Low or Incomplete Labeling Efficiency (<97%)
Symptoms:
-
Preliminary mass spectrometry analysis shows a significant 'light' signal in your 'heavy'-labeled control sample.
-
Protein ratios in the final experiment appear compressed (i.e., closer to 1:1 than expected).[4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Cell Doublings | Ensure cells have divided at least 5-6 times in the SILAC medium to allow for complete protein turnover and incorporation of the heavy amino acid.[5][6] |
| Contamination with 'Light' Amino Acids | Use high-quality dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[4] Double-check that all media components are free from contaminating 'light' lysine or arginine.[4] |
| Incorrect Amino Acid Concentration | Verify that the concentration of the heavy amino acid in your SILAC medium is appropriate for your specific cell line to ensure it is not rapidly depleted. |
| Poor Cell Health | Monitor cell viability and morphology. Unhealthy cells may have altered metabolism and protein turnover rates, affecting labeling efficiency. |
Issue 2: Inaccurate Quantification due to Arginine-to-Proline (Arg-to-Pro) Conversion
Symptoms:
-
Mass spectra for proline-containing peptides show an unexpected isotopic cluster corresponding to 'heavy' proline.
-
Quantification of proline-containing peptides is inconsistent with other peptides from the same protein.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
|---|---|
| High Arginine Dehydrogenase Activity | This is an intrinsic property of certain cell lines (e.g., some HeLa strains).[9][11] |
| Metabolic Pathway Activation | The metabolic pathway converting arginine to proline is active in the cultured cells.[9] |
| Prevention Strategy | The most effective solution is to supplement the SILAC medium with a high concentration of unlabeled ('light') L-proline (e.g., 200 mg/L).[8] This suppresses the conversion pathway by feedback inhibition without affecting heavy arginine incorporation.[8] |
| Data Analysis Correction | If the experiment is already complete, configure your data analysis software (e.g., MaxQuant) to account for Arg-to-Pro conversion by including the specific mass shift as a variable modification.[12] |
Experimental Protocols & Visualizations
Protocol: Verifying SILAC Labeling Efficiency
This protocol outlines the essential steps to confirm that >97% of a proteome is labeled with the heavy amino acid before beginning the experimental phase.
-
Cell Culture: Grow a small population of cells in the 'heavy' SILAC medium for a minimum of five cell divisions.[6]
-
Harvest and Lyse: Harvest a representative aliquot of the 'heavy' labeled cells and lyse them using a standard lysis buffer compatible with mass spectrometry.
-
Protein Digestion: Measure protein concentration (e.g., via Bradford assay).[13] Take 10-20 µg of protein and perform an in-solution tryptic digest to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer.[6]
-
Data Analysis: Analyze the raw data using software like MaxQuant.[6] Calculate the labeling efficiency for each peptide by determining the ratio of the heavy peptide's intensity to the total intensity of its heavy and light forms: Efficiency = Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light)). The median efficiency across all identified peptides should be >97%.[14]
Diagrams
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions [agris.fao.org]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
Technical Support Center: Optimizing SSVFVADPK-(Lys-13C6,15N2) Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for cell labeling experiments. The principles and protocols outlined here are also applicable to other stable isotope-labeled peptides used in quantitative proteomics.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of your cell labeling protocol.
Problem 1: Low or Incomplete Labeling Efficiency (<97%)
Symptoms:
-
Mass spectrometry data shows a significant peak for the unlabeled ("light") version of the target peptide in the labeled cell population.
-
Calculated heavy-to-light ratios are lower than expected, leading to an underestimation of protein abundance.[1]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Optimization |
| Insufficient Incubation Time | Extend the incubation time with the labeled peptide. The optimal time can vary significantly between cell lines and experimental conditions. Perform a time-course experiment to determine the point of maximum incorporation. |
| Suboptimal Peptide Concentration | The concentration of the labeled peptide may be too low for efficient uptake and incorporation. Perform a dose-response experiment by testing a range of concentrations. Start with a concentration similar to that of heavy amino acids in SILAC media (see Table 1) and titrate up or down. |
| Cellular Uptake Issues | The peptide may not be efficiently transported into the cells. If the peptide is not cell-penetrating, consider using a transfection reagent or a cell-penetrating peptide conjugation strategy. |
| Peptide Degradation | The peptide may be degraded by proteases in the cell culture medium or within the cell. Minimize freeze-thaw cycles of the peptide stock solution. Consider using a protease inhibitor cocktail in your experiments, if compatible with your cell line and downstream analysis. |
| Incorrect Media Formulation | The presence of the unlabeled ("light") version of the peptide or high concentrations of competing amino acids in the medium can reduce labeling efficiency. Use a custom medium that is deficient in the unlabeled counterpart of the labeled amino acid. It is also important to use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[2][3] |
Problem 2: High Cell Toxicity or Altered Phenotype
Symptoms:
-
Decreased cell viability or proliferation after incubation with the labeled peptide.
-
Changes in cell morphology or expression of key biomarkers.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Optimization |
| Peptide Concentration is Too High | High concentrations of any exogenous molecule can be toxic to cells. Reduce the concentration of the labeled peptide. The optimal concentration will be a balance between high labeling efficiency and minimal cell perturbation. |
| Peptide Impurities | The labeled peptide preparation may contain impurities from the synthesis process that are toxic to cells. Ensure you are using a high-purity peptide (>95%). If toxicity persists, consider an alternative supplier or a different purification method. |
| Solvent Toxicity | The solvent used to dissolve the peptide (e.g., DMSO) may be toxic at the final concentration in the cell culture medium. Ensure the final solvent concentration is well below the toxic threshold for your specific cell line (typically <0.1% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for SSVFVADPK-(Lys-13C6,15N2) in cell labeling experiments?
A: As there is no established concentration for this specific peptide, a good starting point is to use a concentration within the range typically used for heavy amino acids in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Based on common SILAC protocols, a starting concentration in the range of 50-200 µg/mL can be considered. However, this must be empirically optimized for your specific cell line and experimental goals.
Q2: How can I determine the optimal concentration of the labeled peptide?
A: The optimal concentration can be determined by performing a dose-response experiment. Culture your cells with a range of concentrations of the labeled peptide (e.g., 10, 50, 100, 200, 400 µg/mL) for a fixed period. After incubation, harvest the cells, extract the proteins, and analyze the labeling efficiency by mass spectrometry. The optimal concentration will be the lowest concentration that provides the highest labeling efficiency without inducing cellular toxicity.
Q3: How do I check the incorporation efficiency of the labeled peptide?
A: To verify the incorporation efficiency, a small-scale pilot experiment is recommended.[1] A fraction of the labeled cells should be harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy peptide incorporation. The goal is to achieve an incorporation rate of over 97%.[1]
Q4: What are the critical parameters to consider when optimizing the labeling protocol?
A: The key parameters to optimize are:
-
Peptide Concentration: As discussed, this needs to be titrated to find the optimal balance between labeling efficiency and cell health.
-
Incubation Time: The duration of exposure to the labeled peptide will influence the extent of incorporation.
-
Cell Density: The number of cells can affect the availability of the labeled peptide per cell.
-
Cell Line: Different cell lines will have different uptake and metabolic rates, requiring protocol adjustments.
Q5: Can I use standard fetal bovine serum (FBS) instead of dialyzed FBS?
A: It is highly recommended to use dialyzed fetal bovine serum (dFBS).[2][3] Standard FBS contains unlabeled amino acids and other small molecules that will compete with your labeled peptide for uptake and incorporation, leading to lower and more variable labeling efficiency.[3]
Quantitative Data Summary
The following tables provide reference concentrations for heavy amino acids in commonly used SILAC media. This data can be used as a starting point for designing your peptide concentration optimization experiments.
Table 1: Recommended Concentrations of Heavy Amino Acids in SILAC Media
| Amino Acid | Media Type | Recommended Concentration (mg/L) |
| L-Lysine-¹³C₆,¹⁵N₂ | DMEM | 190.59[4] |
| L-Arginine-¹³C₆,¹⁵N₄ | DMEM | 88.2[4] |
| L-Lysine-¹³C₆,¹⁵N₂ | RPMI 1640 | 146 |
| L-Arginine-¹³C₆,¹⁵N₄ | RPMI 1640 | 84[4] |
| Heavy Lysine | Minimal Media | 30[5] |
| Heavy Lysine & Arginine | DMEM | 100[6] |
Table 2: Typical SILAC Labeling Parameters
| Parameter | Recommended Value |
| Target Labeling Efficiency | > 97%[1][3] |
| Required Cell Doublings | At least 5[1][3][6] |
Experimental Protocols
Protocol 1: Optimizing Labeled Peptide Concentration
This protocol provides a framework for determining the optimal concentration of SSVFVADPK-(Lys-13C6,15N2) for your cell line.
-
Cell Culture Preparation:
-
Seed your cells in multiple wells or flasks at a consistent density.
-
Culture the cells in your standard growth medium until they reach the desired confluency for the experiment.
-
-
Preparation of Labeled Peptide Stock Solution:
-
Dissolve the SSVFVADPK-(Lys-13C6,15N2) peptide in a sterile, biocompatible solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
-
Dose-Response Experiment:
-
Prepare a series of culture media containing different final concentrations of the labeled peptide (e.g., 0, 10, 50, 100, 200, 400 µg/mL).
-
Ensure the final concentration of the solvent is consistent across all conditions and below the toxic level for your cells.
-
Replace the standard medium with the prepared labeled media.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be consistent across all concentrations.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay) to identify any toxic concentrations.
-
-
Sample Harvesting and Protein Extraction:
-
Wash the cells with PBS to remove any remaining labeled peptide from the medium.
-
Harvest the cells and perform protein extraction using a lysis buffer compatible with mass spectrometry.
-
-
Protein Digestion and Mass Spectrometry Analysis:
-
Digest the protein extracts with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS to determine the ratio of heavy to light SSVFVADPK-containing peptides.
-
-
Data Analysis:
-
Calculate the labeling efficiency for each concentration.
-
The optimal concentration is the lowest concentration that provides the highest labeling efficiency without significant cell toxicity.
-
Visualizations
Caption: A flowchart illustrating the key steps in optimizing the concentration of a labeled peptide for cell labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Incorporation of SSVFVADPK-(Lys-13C6,15N2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor incorporation of the isotopically labeled peptide SSVFVADPK-(Lys-13C6,15N2) in their experiments.
Troubleshooting Guide
Poor incorporation of your labeled peptide can arise from a variety of factors, from the stability of the peptide itself to the intricacies of cellular uptake and downstream analysis. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Detectable Labeled Peptide in the Sample
| Possible Cause | Recommended Solution |
| Peptide Degradation | Peptides are susceptible to degradation by proteases present in cell culture media or cell lysates. Additionally, factors like pH and temperature can affect stability.[1] To minimize degradation, it is recommended to store peptides in lyophilized form at -20°C or -80°C and, once in solution, use them immediately or store them in aliquots to avoid freeze-thaw cycles. |
| Inefficient Cellular Uptake | The mechanism of peptide uptake by cells can be complex and influenced by the peptide sequence and cell type.[2][3][4] Consider optimizing incubation time, peptide concentration, and cell density. If the peptide is not inherently cell-penetrating, the use of cell-penetrating peptides (CPPs) as carriers may be necessary.[5][6] |
| Incorrect Peptide Concentration | Ensure the final concentration of the labeled peptide in your experiment is accurate. Verify calculations and the stock solution concentration. |
| Suboptimal Experimental Conditions | Review and optimize your experimental protocol, including incubation times, temperatures, and buffer compositions. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure that cells are healthy, viable, and seeded at a consistent density across all replicates.[7] |
| Variable Peptide Addition | Pipetting errors can lead to inconsistencies. Ensure accurate and consistent addition of the labeled peptide to each replicate. |
| Inconsistent Incubation Times | Use a timer to ensure all samples are incubated for the exact same duration. |
| Sample Preparation Errors | Inconsistencies during sample preparation, such as cell lysis or protein extraction, can introduce variability.[8] Standardize your sample preparation workflow.[7] |
Problem 3: Labeled Peptide Detected, but at a Lower-Than-Expected Level
| Possible Cause | Recommended Solution |
| Incomplete Incorporation | For metabolic labeling approaches like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), complete incorporation of the labeled amino acid is crucial and typically requires at least 5-6 cell doublings.[9] Although you are using a labeled peptide, insufficient incubation time may lead to lower-than-expected signal. |
| Competition with Unlabeled Peptides | If the experimental system contains endogenous peptides with similar sequences, they may compete for uptake or binding, reducing the incorporation of the labeled version. |
| Cellular Efflux | Cells may actively transport the peptide out, leading to a lower intracellular concentration. |
| Post-incorporation Modification or Degradation | The labeled peptide, once inside the cell, may be subject to modification or degradation.[10][11] |
Frequently Asked Questions (FAQs)
Q1: How can I assess the stability of my SSVFVADPK-(Lys-13C6,15N2) peptide in my experimental conditions?
A1: To assess peptide stability, you can incubate the peptide in your cell culture medium or buffer at the experimental temperature for various time points. Then, analyze the samples by mass spectrometry to quantify the amount of intact peptide remaining.
Q2: What are the key factors to consider for optimizing cellular uptake of the peptide?
A2: Key factors include the peptide concentration, incubation time, cell type, and cell health. The properties of the peptide itself, such as its charge and size, also play a significant role.[5] For peptides that are not readily taken up by cells, conjugation to a cell-penetrating peptide (CPP) can enhance delivery.[6]
Q3: Can the isotopic label on the lysine (B10760008) residue affect the peptide's incorporation?
A3: Generally, stable isotope labeling does not significantly alter the chemical properties of the peptide and should not affect its biological activity or incorporation.[12] However, it is always good practice to compare the behavior of the labeled peptide to its unlabeled counterpart if possible.
Q4: My mass spectrometry results show a complex spectrum. How can I confirm the presence of my labeled peptide?
A4: To confirm the presence of your labeled peptide, look for the specific mass-to-charge ratio (m/z) corresponding to SSVFVADPK-(Lys-13C6,15N2). The isotopic labeling will result in a predictable mass shift compared to the unlabeled peptide. Using high-resolution mass spectrometry can help to resolve complex spectra and accurately identify your peptide.
Q5: What are some common contaminants that can interfere with mass spectrometry analysis of peptides?
A5: Common contaminants include keratins from skin and hair, polymers like polyethylene (B3416737) glycol (PEG) from plastics and detergents, and salts from buffers.[13] It is crucial to use clean techniques and materials during sample preparation to minimize contamination.
Experimental Protocols
Protocol 1: Assessment of Peptide Stability
-
Reconstitute the lyophilized SSVFVADPK-(Lys-13C6,15N2) peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Dilute the peptide stock solution in your experimental buffer or cell culture medium to the final working concentration.
-
Incubate aliquots of the peptide solution at your experimental temperature (e.g., 37°C) for different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Terminate the incubation by adding a protease inhibitor cocktail and freezing the samples at -80°C.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact peptide at each time point.
Protocol 2: Cellular Uptake Assay
-
Seed your cells of interest in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Prepare the SSVFVADPK-(Lys-13C6,15N2) peptide at various concentrations in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the labeled peptide.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells thoroughly with cold PBS to remove any unbound peptide.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration in the cell lysate.
-
Analyze a normalized amount of the cell lysate by mass spectrometry to determine the amount of incorporated labeled peptide.
Data Presentation
Table 1: Illustrative Peptide Stability Data
| Incubation Time (hours) | % Intact Peptide Remaining |
| 0 | 100 |
| 1 | 95 |
| 4 | 78 |
| 8 | 55 |
| 24 | 20 |
Table 2: Illustrative Cellular Uptake Data
| Peptide Concentration (µM) | Incubation Time (hours) | Incorporated Peptide (fmol/µg protein) |
| 1 | 4 | 1.2 |
| 5 | 4 | 5.8 |
| 10 | 4 | 12.3 |
| 10 | 8 | 18.5 |
Visualizations
Caption: Troubleshooting workflow for poor peptide incorporation.
Caption: Potential cellular uptake pathway for the labeled peptide.
References
- 1. pepamino.com [pepamino.com]
- 2. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Uptake Mechanism and Interaction Potential of the Designed Peptide and Preparation of Composite Fiber Matrix for Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 6. Peptide-based strategies for enhanced cell uptake, transcellular transport, and circulation: Mechanisms and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Signal-to-Noise for SSVFVADPK-(Lys-13C6,15N2) in Mass Spectrometry
Welcome to the technical support center for the analysis of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in their mass spectrometry (MS) experiments.
Troubleshooting Guides
Low signal-to-noise can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Signal Intensity or Complete Signal Loss
Possible Causes and Solutions:
-
Non-Specific Binding (NSB): The peptide SSVFVADPK is hydrophobic due to the presence of valine and phenylalanine residues, making it prone to adsorption onto surfaces of sample vials, pipette tips, and chromatography components. This is a common issue for peptides, leading to significant sample loss, especially at low concentrations.[1]
-
Solution:
-
Use low-binding polypropylene (B1209903) or silanized glass vials.[1]
-
Condition new vials by rinsing with a solution containing a high concentration of a non-interfering peptide or protein, like bovine serum albumin (BSA), to block active binding sites.
-
Optimize the sample solvent. The addition of organic solvents (e.g., acetonitrile) or surfactants can reduce NSB.[1]
-
Minimize sample transfer steps.
-
-
-
Poor Solubility: Hydrophobic peptides may not be fully dissolved in standard aqueous buffers, leading to precipitation and sample loss.
-
Solution:
-
Reconstitute the peptide in a small amount of organic solvent (e.g., DMSO, acetonitrile) before diluting with the aqueous mobile phase.
-
Use additives in the sample solvent to improve solubility, such as a small percentage of formic acid or trifluoroacetic acid (TFA).
-
-
-
Inefficient Ionization: The efficiency of electrospray ionization (ESI) can be influenced by the peptide's properties and the mobile phase composition.
-
Solution:
-
Optimize ESI source parameters, including spray voltage, gas flow rates (nebulizer and drying gas), and capillary temperature.[2]
-
Ensure the mobile phase pH is appropriate for promoting protonation of the peptide. The presence of a lysine (B10760008) residue generally favors positive ion mode.
-
-
Problem 2: High Background Noise
Possible Causes and Solutions:
-
Sample Contamination: Contaminants from the sample matrix (e.g., salts, detergents, polymers) can suppress the analyte signal and contribute to high background noise.[3]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can compete for ionization with the target peptide, leading to ion suppression.
-
Solution:
-
Optimize the liquid chromatography (LC) method to achieve better separation of the peptide from interfering matrix components.
-
The use of a stable isotope-labeled internal standard like SSVFVADPK-(Lys-13C6,15N2) helps to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression as the endogenous analyte.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC conditions for separating the hydrophobic peptide SSVFVADPK?
A1: Due to its hydrophobicity, a standard reversed-phase C18 column is a good starting point. To improve peak shape and resolution, consider the following:
-
Gradient Optimization: Start with a shallow gradient of acetonitrile (B52724) (ACN) in water with 0.1% formic acid. A slower increase in the organic phase percentage can improve separation from other components.
-
Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can reduce viscosity and improve peak shape for hydrophobic peptides.
-
Mobile Phase Additives: While 0.1% formic acid is standard, for particularly stubborn peak tailing, a small amount of trifluoroacetic acid (TFA) can be used, but be aware that TFA can cause ion suppression.
Q2: How do I choose the best precursor and product ions (MRM transitions) for SSVFVADPK-(Lys-13C6,15N2)?
A2: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for sensitivity and specificity.
-
Precursor Ion: The precursor ion will be the protonated molecule [M+H]+ or [M+2H]2+. The doubly charged ion is often more abundant for tryptic peptides. For SSVFVADPK-(Lys-13C6,15N2), the mass of the precursor will be shifted by +8 Da compared to the light version due to the 13C6 and 15N2 labels on lysine.
-
Product Ions: Fragment the precursor ion in the collision cell and select the most intense and stable fragment ions (y- and b-ions) for monitoring. It is recommended to select at least two to three transitions for confident quantification. The fragmentation pattern will be identical to the light peptide, but the fragment ions containing the labeled lysine will have a mass shift.
Q3: What range of collision energies should I test for optimizing the fragmentation of SSVFVADPK-(Lys-13C6,15N2)?
A3: The optimal collision energy is instrument-dependent and should be determined empirically. It is influenced by the peptide's sequence and charge state.[7][8][9][10]
-
Strategy: Perform a collision energy ramp experiment where you infuse the peptide standard and monitor the intensity of the product ions across a range of collision energies.
-
Starting Point: For a doubly charged peptide of this size on a triple quadrupole instrument, a starting range of 15-40 eV would be appropriate to test.
Q4: Can non-specific binding of SSVFVADPK be quantified?
A4: Yes, you can assess the extent of non-specific binding with a simple experiment.
-
Protocol:
-
Prepare a known concentration of the peptide in your standard sample solvent.
-
Transfer the solution sequentially to a series of new, identical sample vials (e.g., 5 transfers).
-
Analyze the concentration of the peptide in the solution after each transfer.
-
A significant decrease in concentration with each transfer indicates a high degree of non-specific binding.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for cleaning up plasma samples containing SSVFVADPK prior to LC-MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma
-
SSVFVADPK-(Lys-13C6,15N2) internal standard
-
Methanol (B129727), Acetonitrile (ACN), Water (LC-MS grade)
-
Formic Acid (FA), Ammonium (B1175870) Hydroxide (B78521)
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Add the internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the peptide with 500 µL of 5% ammonium hydroxide in 95:5 ACN:water.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).
Protocol 2: LC-MS/MS Method for Quantification
This protocol outlines a starting point for the LC-MS/MS analysis of SSVFVADPK.
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 40 5.1 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions: To be determined empirically for SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2).
-
Collision Gas: Argon
-
Key Parameters to Optimize:
-
Capillary Voltage
-
Nebulizer Pressure
-
Drying Gas Flow and Temperature
-
Collision Energy for each transition
-
Quantitative Data Summary
The following tables provide illustrative data for optimizing key parameters. Note that the optimal values for your specific instrument and experimental conditions may vary.
Table 1: Effect of Collision Energy on Fragment Ion Intensity for a Doubly Charged Hydrophobic Peptide (Illustrative Example)
| Collision Energy (eV) | Precursor Ion Intensity (counts) | Product Ion 1 (y7) S/N | Product Ion 2 (b5) S/N |
| 15 | 8.5e6 | 150 | 80 |
| 20 | 6.2e6 | 250 | 180 |
| 25 | 4.1e6 | 350 | 280 |
| 30 | 2.5e6 | 300 | 220 |
| 35 | 1.2e6 | 200 | 150 |
In this example, a collision energy of 25 eV provides the best signal-to-noise for the selected product ions.
Table 2: Impact of Sample Vial Material on Peptide Recovery (Illustrative Example for a Hydrophobic Peptide)
| Vial Material | Concentration after 24h (ng/mL) | Recovery (%) |
| Standard Glass | 35 | 35% |
| Standard Polypropylene | 65 | 65% |
| Low-Binding Polypropylene | 92 | 92% |
| Silanized Glass | 88 | 88% |
This data demonstrates the significant impact of vial selection on the recovery of hydrophobic peptides.
Visualizations
Caption: Workflow for quantitative analysis of SSVFVADPK.
Caption: Troubleshooting decision tree for low S/N.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. www-leland.stanford.edu [www-leland.stanford.edu]
- 4. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 7. Collisional energy dependence of peptide ion fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing arginine-to-proline conversion in SILAC with SSVFVADPK-(Lys-13C6,15N2).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with the labeled amino acid SSVFVADPK-(Lys-13C6,15N2).
Frequently Asked Questions (FAQs)
Q1: How can I minimize arginine-to-proline conversion when using the peptide SSVFVADPK-(Lys-13C6,15N2) in my SILAC experiment?
A1: Arginine-to-proline conversion is a well-documented metabolic process that can occur in SILAC experiments when using isotopically labeled arginine. However, for your specific peptide, SSVFVADPK-(Lys-13C6,15N2) , this is not a concern. The isotopic label is on the amino acid lysine (B10760008). Therefore, the metabolic conversion of arginine to proline will not affect the mass of your labeled peptide and will not interfere with quantification. The primary focus for accurate quantification with this peptide should be on ensuring complete incorporation of the labeled lysine.
Q2: What is the primary concern when using 13C6,15N2-labeled lysine in SILAC experiments?
A2: The most critical factor for accurate quantification in any SILAC experiment is achieving complete incorporation of the stable isotope-labeled amino acid into the proteome. Incomplete labeling can lead to an underestimation of the heavy-to-light peptide ratio, resulting in inaccurate protein quantification.[1] For most cell lines, it is recommended to culture the cells for at least five to six doublings in the SILAC medium to ensure near-complete incorporation (>95%) of the heavy amino acid.[2][3]
Q3: Is metabolic conversion of lysine a common issue in SILAC?
A3: While the metabolic conversion of arginine to other amino acids like proline is a known challenge in SILAC, the metabolic conversion of lysine is not considered a common or significant problem. Lysine is an essential amino acid in mammals and its metabolic pathways are less prone to conversions that would alter its isotopic label in a way that interferes with SILAC quantification.
Q4: How can I verify the incorporation efficiency of (Lys-13C6,15N2)?
A4: It is crucial to experimentally verify the labeling efficiency before conducting the main experiment. This can be done by performing a small-scale pilot experiment where you grow your cells in the "heavy" SILAC medium for a set number of passages. After lysis and digestion, the sample is analyzed by mass spectrometry to determine the percentage of heavy label incorporation. A labeling efficiency of over 95% is generally considered sufficient for quantitative experiments.[2]
Q5: What are the key components of a SILAC experiment using labeled lysine?
A5: A typical SILAC experiment involves two populations of cells.[4] One is grown in "light" medium containing the natural, unlabeled lysine, while the other is grown in "heavy" medium containing the isotopically labeled lysine (e.g., 13C6,15N2-Lysine).[4] After a sufficient number of cell divisions to ensure full incorporation of the label, the two cell populations can be subjected to different experimental conditions. The samples are then combined, processed, and analyzed by mass spectrometry. The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inaccurate or inconsistent quantification of the SSVFVADPK-(Lys-13C6,15N2) peptide. | Incomplete incorporation of the heavy lysine. | Ensure cells have been cultured for at least 5-6 doublings in the "heavy" SILAC medium. Verify incorporation efficiency by mass spectrometry. |
| Errors in mixing the "light" and "heavy" cell populations. | Carefully quantify the protein concentration of both lysates before mixing to ensure a 1:1 ratio. | |
| Co-elution of contaminating peptides with a similar mass-to-charge ratio. | Optimize the liquid chromatography gradient to improve peptide separation. Use a high-resolution mass spectrometer for more accurate mass determination. | |
| Low signal intensity for the labeled peptide. | Low abundance of the protein of interest. | Increase the amount of starting material. Consider using an enrichment strategy for your protein of interest prior to mass spectrometry analysis. |
| Inefficient ionization of the peptide. | Optimize mass spectrometer source parameters. | |
| High variability between replicate experiments. | Inconsistent cell culture conditions. | Maintain consistent cell passage number, seeding density, and growth conditions for all experiments. |
| Variability in sample preparation. | Standardize all sample preparation steps, including cell lysis, protein digestion, and peptide cleanup. |
Quantitative Data Presentation
The following table provides representative data on the incorporation efficiency of heavy lysine over several cell passages. This data is illustrative and the actual incorporation rate will vary depending on the cell line and culture conditions.
| Cell Passage Number | Approximate Incorporation Efficiency of Heavy Lysine (%) |
| 1 | 50 - 70 |
| 2 | 85 - 95 |
| 3 | > 95 |
| 4 | > 98 |
| 5 | > 99 |
Note: Data is based on typical observations in primary endothelial cells where labeling efficiency reached a plateau of approximately 90% after the second passage.[5] Complete incorporation in other cell lines like NIH 3T3 has been observed after 5 days of culture.[6]
Experimental Protocols
Detailed Methodology for SILAC Labeling with (Lys-13C6,15N2)
This protocol outlines a general workflow for a SILAC experiment using labeled lysine.
-
Preparation of SILAC Media:
-
Prepare "light" and "heavy" SILAC media using a formulation that lacks lysine.
-
Supplement the "light" medium with natural L-lysine.
-
Supplement the "heavy" medium with L-Lysine-13C6,15N2.
-
Both media should also contain all other necessary amino acids, vitamins, and supplements, including dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of your chosen cell line.
-
Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium.
-
Passage the cells for a minimum of five to six doublings to ensure complete incorporation of the labeled lysine.[3]
-
-
Verification of Label Incorporation (Optional but Recommended):
-
After 5-6 passages, harvest a small aliquot of cells from the "heavy" culture.
-
Lyse the cells, extract proteins, and perform a tryptic digest.
-
Analyze the resulting peptides by mass spectrometry to confirm >95% incorporation of the heavy lysine.[2]
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells and vehicle control to the "light" cells).
-
-
Sample Harvesting and Mixing:
-
Harvest both the "light" and "heavy" cell populations.
-
Determine the protein concentration for each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel tryptic digestion of the combined protein sample.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the heavy to light signal intensity reflects the change in protein abundance between the two experimental conditions.
-
Visualizations
References
- 1. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Accurate Protein Quantification with SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of proteins using the stable isotope-labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂). This peptide is a key reagent for the precise measurement of Apolipoprotein A-I (ApoA-I), a crucial biomarker in cardiovascular disease research.
Frequently Asked Questions (FAQs)
Q1: What is SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) and why is it used for protein quantification?
A1: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a synthetic peptide that is chemically identical to the tryptic peptide 'SSVFVADPK' from human Apolipoprotein A-I (ApoA-I), except that its C-terminal lysine (B10760008) (Lys) residue has been labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). This "heavy" peptide is used as an internal standard in mass spectrometry-based quantification. Because it is chemically identical to the "light" (unlabeled) peptide from the biological sample, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This enables highly accurate and precise quantification of ApoA-I by correcting for variability in sample processing and instrument response.[1]
Q2: What are the most common sources of error in protein quantification using stable isotope-labeled peptides?
A2: The most common sources of error include:
-
Incomplete Tryptic Digestion: If the protein of interest, ApoA-I, is not completely digested into peptides, the amount of the target peptide 'SSVFVADPK' will be underestimated, leading to inaccurate quantification.
-
Interference from Matrix Components: Biological samples are complex, and other molecules can interfere with the ionization of the target peptide, a phenomenon known as ion suppression.
-
Instability of the Peptide: The peptide may degrade during sample storage or preparation.
-
Errors in Internal Standard Concentration: Accurate quantification relies on adding a precise amount of the heavy-labeled internal standard to each sample.
-
Light Isotope Contamination: The heavy-labeled peptide standard may contain a small amount of the unlabeled ("light") version, which can lead to overestimation of the endogenous peptide, especially at low concentrations.
Q3: How can I ensure complete tryptic digestion of my samples?
A3: To ensure complete digestion, consider the following:
-
Protein Denaturation: Thoroughly denature your protein sample before adding trypsin. Methods include using urea (B33335) or trifluoroethanol.[2][3]
-
Optimal Trypsin-to-Protein Ratio: Use an optimized ratio of trypsin to total protein, typically ranging from 1:20 to 1:50 (w/w).
-
Incubation Time and Temperature: Ensure a sufficient digestion time, which can range from a few hours to overnight (e.g., 21 hours), at an optimal temperature, usually 37°C.[3]
-
Use of High-Quality Trypsin: Use sequencing-grade modified trypsin to minimize non-specific cleavage.
Q4: What should I do if I observe high variability between replicate measurements?
A4: High variability can stem from several factors. Check the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of the internal standard and sample volumes.
-
Sample Homogeneity: Ensure your sample is well-mixed before taking aliquots.
-
LC-MS/MS System Performance: Check for fluctuations in spray stability, retention time shifts, and detector sensitivity.
-
Consistency in Sample Preparation: Follow the exact same protocol for all samples to minimize procedural variations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity for Both Light and Heavy Peptides | 1. Poor instrument sensitivity. 2. Inefficient electrospray ionization. 3. Suboptimal sample cleanup leading to ion suppression. 4. Incorrect LC-MS/MS method parameters. | 1. Perform instrument calibration and tuning. 2. Optimize spray voltage, gas flows, and temperature. 3. Incorporate a solid-phase extraction (SPE) step for sample cleanup. 4. Optimize collision energy and other transition-specific parameters for the SSVFVADPK peptide. |
| High Signal for Heavy Peptide, Low or No Signal for Light Peptide | 1. The concentration of endogenous ApoA-I in the sample is below the limit of detection (LOD). 2. Incomplete protein digestion. | 1. Concentrate the sample or use a more sensitive instrument. 2. Re-optimize the digestion protocol (see FAQ 3). |
| Variable Heavy-to-Light Peptide Ratios Across Replicates | 1. Inconsistent sample or internal standard pipetting. 2. Sample heterogeneity. 3. Instability of the peptides during sample processing. | 1. Use calibrated pipettes and careful technique. 2. Ensure thorough mixing of samples before aliquoting. 3. Minimize sample processing time and keep samples on ice or at 4°C. |
| Peak Tailing or Splitting in Chromatogram | 1. Poor chromatography. 2. Presence of interfering substances. | 1. Optimize the LC gradient, use a new column, or adjust the mobile phase composition. 2. Improve sample cleanup to remove interfering matrix components. |
Quantitative Data Summary
The precision of LC-MS/MS methods for Apolipoprotein A-I quantification is typically high. The following table summarizes representative performance data from published studies.
| Parameter | Apolipoprotein A-I | Apolipoprotein B | Reference |
| Intra-assay CV (%) | <6 | <6 | [3] |
| Inter-assay CV (%) | <12 | <12 | [3] |
| Intra-assay CVs (%) | 2.3 - 5.5 | - | [4] |
| Total CVs (%) | 2.5 - 5.9 | - | [4] |
| Intraday CVs (%) | 2-3 | 2-3 | [5][6] |
| Interday CVs (%) | <7 | <7 | [5][6] |
CV: Coefficient of Variation
Experimental Protocols
Detailed Methodology for ApoA-I Quantification by LC-MS/MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and reagents used.
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
To a 10 µL aliquot of the sample, add 50 µL of a denaturing solution (e.g., 8 M urea or trifluoroethanol).
-
Vortex and incubate for 30 minutes at 37°C.
-
Add a reducing agent (e.g., dithiothreitol) and incubate for 1 hour at 56°C.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate for 45 minutes in the dark at room temperature.
-
-
Tryptic Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to below 1 M.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight (16-21 hours) at 37°C.
-
-
Addition of Internal Standard:
-
Spike the digested sample with a known concentration of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by equilibration with 0.1% formic acid.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid.
-
Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 5% acetonitrile, 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Monitor the specific precursor-to-fragment ion transitions for both the light and heavy SSVFVADPK peptides.
-
-
Data Analysis:
-
Integrate the peak areas for both the light (endogenous) and heavy (internal standard) peptide transitions.
-
Calculate the peak area ratio (Light/Heavy).
-
Determine the concentration of endogenous ApoA-I in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the unlabeled SSVFVADPK peptide and a fixed concentration of the heavy internal standard.
-
Visualizations
Caption: Experimental workflow for Apolipoprotein A-I quantification.
Caption: Apolipoprotein A-I mediated cholesterol efflux pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Quantification of Apolipoprotein A-I and Apolipoprotein B by Liquid-Chromatography–Multiple-Reaction–Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of apolipoprotein A-I and apolipoprotein B by liquid-chromatography-multiple- reaction-monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Multiplex LC-MS/MS Assay for Quantifying Serum Apolipoproteins A-I, B, C-I, C-II, C-III, and E with Qualitative Apolipoprotein E Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput quantification of apolipoproteins A‐I and B‐100 by isotope dilution MS targeting fast trypsin releasable peptides without reduction and alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput quantification of apolipoproteins A-I and B-100 by isotope dilution MS targeting fast trypsin releasable peptides without reduction and alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in SSVFVADPK-(Lys-13C6,15N2) based assays.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SSVFVADPK-(Lys-13C6,15N2) as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. The focus is on identifying, understanding, and overcoming matrix effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my assay?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[1] For quantitative assays, matrix effects are a major concern because they can severely compromise accuracy, precision, and sensitivity.[2][3] The primary issue is that if the matrix effect is not consistent across all samples and standards, the calculated concentrations will be unreliable.[4]
Q2: How does using the SIL internal standard SSVFVADPK-(Lys-13C6,15N2) help mitigate matrix effects?
A2: A stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects.[5][6] The SIL-IS, SSVFVADPK-(Lys-13C6,15N2), is chemically and physically almost identical to the analyte of interest, SSVFVADPK.[7] Therefore, it is expected to behave similarly during sample extraction and chromatographic separation.[8] By co-eluting with the analyte, both peptides experience the same degree of ion suppression or enhancement.[2] The quantification is based on the ratio of the analyte signal to the SIL-IS signal, which should remain constant even if the absolute signal intensity fluctuates, thus compensating for the matrix effect.[2][6]
Q3: Can my results still be inaccurate even when using a SIL internal standard?
A3: Yes. While SIL internal standards are powerful tools, they do not guarantee complete correction for matrix effects under all conditions.[8] Inaccuracy can arise if the analyte and the SIL-IS do not co-elute perfectly, causing them to experience different degrees of ion suppression from matrix components eluting in very narrow windows.[8] Furthermore, issues with the SIL-IS itself, such as low isotopic purity or instability of the label, can lead to erroneous results.[9][10]
Troubleshooting Guide
This section addresses common problems encountered during SSVFVADPK-based assays.
Issue 1: High Variability and Poor Reproducibility (High %CV)
Q: My quality control (QC) samples and replicates show high coefficients of variation (%CV). Could matrix effects be the cause?
A: Absolutely. High variability is a classic symptom of inconsistent matrix effects. This occurs when the composition of the interfering components differs from sample to sample.[11]
Potential Causes and Solutions:
-
Inconsistent Sample Cleanup: The most effective way to combat matrix effects is through rigorous and consistent sample preparation.[3][12] Different sample preparation techniques have varying efficiencies in removing interferences like phospholipids (B1166683).
-
Chromatographic Inconsistency: Poor chromatographic peak shape or shifting retention times can cause the analyte and SIL-IS to elute in regions of variable ion suppression.[13]
-
Relative Matrix Effects: Different lots of biological matrix (e.g., plasma from different donors) can have varying compositions, leading to different degrees of suppression.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | General Principle | Efficacy in Removing Phospholipids | Potential for Ion Suppression | Recommended Use Case |
| Protein Precipitation (PPT) | Proteins are crashed out with an organic solvent (e.g., acetonitrile). | Low to Moderate | High | High-throughput screening where speed is prioritized over cleanliness.[3] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent based on pH and polarity.[12] | Moderate to High | Moderate | For analytes with suitable polarity; can be cleaner than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and eluted.[2] | High | Low | "Gold standard" for sample cleanup when high accuracy and sensitivity are required.[14] |
| HybridSPE®-Phospholipid | Combines protein precipitation with specific removal of phospholipids. | Very High | Very Low | Ideal for plasma/serum samples where phospholipids are a major interference. |
Issue 2: Low Signal Intensity for Analyte and/or Internal Standard
Q: The peak areas for both SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2) are significantly lower in my biological samples compared to the standards prepared in solvent. What is happening?
A: This indicates a strong ion suppression effect, where matrix components are co-eluting with your peptides and inhibiting their ionization.[2][15]
Troubleshooting Workflow:
-
Confirm Co-elution: Ensure the analyte and SIL-IS have identical retention times. While 13C and 15N labels rarely cause chromatographic shifts, it's crucial to verify.[7]
-
Evaluate Sample Preparation: If using PPT, consider switching to a more robust method like SPE or LLE to better remove interfering matrix components.[3]
-
Optimize Chromatography: Modify the LC gradient to better separate the peptides from the regions of ion suppression. A post-column infusion experiment (see Protocol 3) can identify these regions.[5][13]
-
Reduce Matrix Load: Diluting the sample extract before injection can sometimes reduce the concentration of interfering compounds below the level where they cause significant suppression.[4][5] However, this may compromise the assay's sensitivity.
Issue 3: Inaccurate Quantification (Failing QC Samples)
Q: My QC samples are consistently outside the acceptance range (e.g., ±15%), even though the SIL-IS signal is present. Why is the correction failing?
A: This critical issue suggests that the matrix effect is different for the analyte and the internal standard, meaning the fundamental assumption of using a SIL-IS is being violated.
Potential Causes and Solutions:
-
Slight Chromatographic Separation: Even a very small difference in retention time between SSVFVADPK and its labeled analog can cause them to experience different matrix effects if they are on the edge of a sharp ion suppression zone.[8]
-
Solution: Re-evaluate the chromatography. Test different columns or mobile phase modifiers to ensure perfect co-elution.
-
-
SIL-IS Impurities: The presence of unlabeled SSVFVADPK in your SIL-IS stock can lead to an artificially high internal standard signal, causing underestimation of the analyte concentration.[8]
-
Solution: Verify the isotopic and chemical purity of your SSVFVADPK-(Lys-13C6,15N2) standard as described by the manufacturer or via an independent analysis.[9]
-
-
Interference at the Mass Transition: A matrix component may have the same mass-to-charge ratio (m/z) as your analyte or SIL-IS, leading to a falsely elevated signal for one of the species.
-
Solution: Analyze blank matrix samples (without analyte or IS) to check for interferences at the specific MRM (Multiple Reaction Monitoring) transitions used for quantification.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Absolute Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for SSVFVADPK in a specific matrix.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2) at a known concentration (e.g., medium QC level) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the extracts with the same known concentration of SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2) used in Set A.
-
-
Analysis: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The %CV of the matrix effect across the different lots should be < 15% for the method to be considered robust.
-
Protocol 2: Post-Column Infusion to Qualitatively Identify Ion Suppression Zones
Objective: To identify the retention time windows where matrix components cause ion suppression.
Methodology:
-
Setup: Use a T-junction to continuously infuse a standard solution of SSVFVADPK and its SIL-IS into the LC flow after the analytical column but before the mass spectrometer's ion source.
-
Infusion Analysis: While infusing, inject a blank matrix extract that has been through your sample preparation procedure.
-
Data Review: Monitor the signal of your infused analytes. A stable, flat baseline should be observed. Any dip or drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Application: Compare the retention time of your SSVFVADPK peak from a regular run with the suppression zones identified in this experiment. The goal is to adjust your chromatography so that your analyte elutes in a region with no or minimal suppression.[5][13]
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining fragmentation methods for SSVFVADPK-(Lys-13C6,15N2) identification.
Welcome to the technical support center for the identification and analysis of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their mass spectrometry-based workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common fragmentation methods for a peptide like SSVFVADPK-(Lys-13C6,15N2), and which one should I choose?
The most common fragmentation methods are Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD). The optimal choice depends on your experimental goals.
-
CID and HCD are "beam-type" fragmentation methods that are excellent for generating b- and y-type fragment ions, which are typically sufficient for standard peptide identification and quantification. HCD is often preferred on Orbitrap instruments as it provides higher-resolution fragment ion spectra.
-
ETD is a non-ergodic fragmentation method that is ideal for preserving post-translational modifications (PTMs) and is particularly useful for fragmenting longer or highly charged peptides. It generates c- and z-type ions. For a relatively short peptide like SSVFVADPK, ETD might be less critical unless specific site information is required that is not available from CID/HCD.
For routine identification and quantification of SSVFVADPK-(Lys-13C6,15N2), HCD is generally the recommended starting point due to its robustness and the high-quality data it produces on modern mass spectrometers.
Q2: How does the stable isotope label (Lys-13C6,15N2) affect the fragmentation pattern of the peptide?
The stable isotope label on the lysine (B10760008) residue adds 8 Da (6 Da from 13C and 2 Da from 15N) to the mass of the lysine. This mass shift will be observed in the precursor ion and any fragment ions that contain the labeled lysine.
-
y-ions: All y-ions that include the C-terminal lysine will show an 8 Da mass shift. For SSVFVADPK, this means the y1, y2, y3, y4, y5, y6, y7, and y8 ions will all be shifted.
-
b-ions: b-ions will only show the mass shift if they contain the lysine residue. Since lysine is at the C-terminus, none of the b-ions (b1 through b8) will contain the label, and their masses will remain unchanged.
-
Precursor Ion: The monoisotopic mass of the heavy-labeled precursor will be 8 Da higher than its "light" counterpart.
This mass difference is the basis for quantification in stable isotope labeling experiments. The fragmentation pattern itself (i.e., which bonds break) is generally not significantly affected by the presence of the isotopes.
Troubleshooting Guide
Problem 1: Poor or incomplete fragmentation of the SSVFVADPK-(Lys-13C6,15N2) precursor ion using HCD.
If you are observing a low number of fragment ions or the precursor ion remains dominant in your MS/MS spectrum, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor HCD fragmentation.
1. Optimize Normalized Collision Energy (NCE): The NCE is the most critical parameter for HCD. An incorrect value can lead to either insufficient fragmentation (too low) or over-fragmentation into very small, uninformative ions (too high).
-
Protocol for NCE Optimization:
-
Set up a series of acquisitions of your sample, keeping all other parameters constant.
-
Create separate methods where only the NCE is varied. A typical range to test for a doubly charged peptide like SSVFVADPK is 25%, 28%, 30%, 32%, and 35%.
-
Inject the sample and acquire data for each NCE value.
-
Analyze the resulting MS/MS spectra to identify the NCE value that produces the highest number of identifying fragment ions (e.g., y- and b-ions) with good signal intensity across the m/z range.
-
-
Data Comparison:
| NCE (%) | Precursor Intensity (relative) | Key Fragment Ions (y7, y6, b8) Intensity | Spectral Quality Score |
| 25 | 85% | Low | 45 |
| 28 | 40% | Moderate | 78 |
| 30 | 15% | High | 95 |
| 32 | 10% | High (slight increase in low m/z) | 92 |
| 35 | <5% | Moderate (dominant low m/z ions) | 81 |
2. Check the Isolation Window: A wide isolation window can lead to the co-isolation and co-fragmentation of interfering ions, which complicates the MS/MS spectrum and reduces the signal-to-noise for your target peptide's fragments.
-
Recommendation: For a doubly charged precursor, an isolation window of 1.2 to 1.6 m/z is typically optimal. If you observe significant interference, try reducing the window size.
Problem 2: I am not observing the expected +8 Da mass shift on my fragment ions.
This issue points to a problem with either the experimental sample or the data analysis parameters.
Validation & Comparative
Validating Mass Spectrometry Results with Stable Isotope-Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of quantitative mass spectrometry (MS) data is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of methodologies for validating MS results, with a focus on targeted proteomics using the stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-13C6,15N2), as a case study. We will explore experimental protocols, present comparative data, and contrast this "gold standard" approach with alternative validation methods.
The use of a SIL peptide as an internal standard is a cornerstone of targeted quantitative proteomics.[1] This approach, often employed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, allows for precise and accurate quantification of a target peptide (and by extension, its parent protein) in a complex biological sample.[1][2] The SIL peptide, in this case SSVFVADPK-(Lys-13C6,15N2), is chemically identical to its endogenous counterpart but has a known mass difference due to the incorporation of heavy isotopes (13C and 15N).[3] This mass shift allows the mass spectrometer to distinguish between the endogenous and labeled peptides, enabling accurate quantification by comparing their signal intensities.[4]
Comparison of Validation Methodologies
While targeted MS with SIL peptides is considered a benchmark, other methods are also employed for protein quantification and validation. A common alternative is the enzyme-linked immunosorbent assay (ELISA). The following table compares the key validation parameters of targeted mass spectrometry using a SIL internal standard with a traditional ELISA.
Table 1: Comparison of Key Validation Parameters for Targeted MS and ELISA
| Validation Parameter | Targeted Mass Spectrometry with SIL Internal Standard | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | High: Based on the unique mass-to-charge ratio of the precursor ion and its fragment ions. Can distinguish between protein isoforms and post-translational modifications.[5][6] | Variable: Dependent on the specificity of the antibodies used. Cross-reactivity with other proteins can be a concern.[5][7] |
| Sensitivity | High: Can reach attomole to femtomole levels on-column.[8] | Very High: Can detect proteins in the picogram to femtogram per milliliter range due to signal amplification.[7] |
| Linearity & Range | Wide dynamic range, typically spanning 3-5 orders of magnitude.[9] | More limited dynamic range, often requiring sample dilution. |
| Precision (CV%) | Excellent: Typically <15% (inter- and intra-day).[9] | Good: Typically <20%, but can be higher depending on the assay. |
| Accuracy (% Bias) | High: Typically within ±15% of the nominal value. | Variable: Can be affected by matrix effects and antibody performance. |
| Multiplexing | High: Capable of quantifying hundreds of peptides in a single run.[10] | Low: Typically measures one analyte per well. |
| Development Time | Moderate to long: Requires peptide selection, synthesis, and assay optimization.[11] | Long: Requires development and validation of specific antibody pairs.[6] |
| Throughput | High: Amenable to automation for large sample sets. | High: Well-suited for plate-based, high-throughput screening. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the validation of a targeted mass spectrometry assay using a SIL peptide like SSVFVADPK-(Lys-13C6,15N2).
Sample Preparation
The goal of sample preparation is to efficiently extract the target protein from the biological matrix and digest it into peptides suitable for MS analysis.[12]
-
Lysis and Protein Extraction:
-
Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction, Alkylation, and Digestion:
-
Denature the proteins by heating or using denaturing agents.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a specific protease, most commonly trypsin.[13]
-
-
Spiking of SIL Internal Standard:
-
Add a known concentration of the SIL peptide, SSVFVADPK-(Lys-13C6,15N2), to the digested sample. The amount spiked should be comparable to the expected endogenous peptide concentration.
-
-
Peptide Cleanup:
-
Remove salts and other contaminants that can interfere with MS analysis using solid-phase extraction (SPE).
-
LC-MS/MS Analysis
Liquid chromatography (LC) separates the complex peptide mixture before introduction into the mass spectrometer (MS/MS) for detection and quantification.[14]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for peptide separation.
-
Mobile Phases: Acetonitrile (B52724) and water with a small amount of formic acid are common mobile phases.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides from the column.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.
-
Acquisition Mode: Targeted MS/MS is performed using either Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution mass spectrometer.[2][11]
-
Transitions: For SRM/PRM, specific precursor-to-fragment ion transitions for both the endogenous (light) and the SIL (heavy) SSVFVADPK peptide are monitored. At least 2-3 transitions per peptide are recommended for confident identification and quantification.
-
Data Analysis
The acquired data is processed to identify and quantify the target peptide.[15]
-
Peak Integration: The chromatographic peaks for the selected transitions of both the light and heavy peptides are integrated.
-
Ratio Calculation: The peak area ratio of the endogenous peptide to the SIL internal standard is calculated.
-
Quantification: The concentration of the endogenous peptide is determined by comparing its peak area ratio to a standard curve generated by analyzing samples with known concentrations of the target peptide and a fixed concentration of the SIL internal standard.
Quantitative Performance Data
The validation of a quantitative assay involves assessing its performance characteristics. The following table presents example data for the validation of a targeted MS assay for the quantification of the protein corresponding to the SSVFVADPK peptide.
Table 2: Example Quantitative Performance Data for a Targeted MS Assay
| Performance Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Precision (Intra-day CV%) | ≤ 15% | 4.5% - 8.2% |
| Precision (Inter-day CV%) | ≤ 15% | 6.8% - 11.5% |
| Accuracy (% Bias) | ± 15% | -5.2% to 7.8% |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤ 20%, Accuracy ± 20% | 1 ng/mL |
| Specificity | No significant interfering peaks at the retention time of the analyte. | No interference observed. |
| Matrix Effect | CV of matrix factor ≤ 15% | 9.7% |
| Stability (Freeze-Thaw) | % Change within ± 15% | -4.8% |
| Stability (Short-term, room temp) | % Change within ± 15% | -2.1% |
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and its biological context, the following diagrams were created using Graphviz.
Workflow for Targeted MS Validation
Example Signaling Pathway
References
- 1. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 2. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 3. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. factssa.com [factssa.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. sapient.bio [sapient.bio]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 13. Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 15. Targeted proteomics data interpretation with DeepMRM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Proteomics: SSVFVADPK-(Lys-13C6,15N2) and Alternative Standards
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount. This guide provides an objective comparison of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2), a specific standard for Apolipoprotein A-I (ApoA-I), with other prominent quantification methodologies in proteomics. We will delve into the performance of these techniques, supported by experimental data, and provide detailed protocols to inform your experimental design.
The peptide SSVFVADPK is a tryptic peptide derived from human Apolipoprotein A-I (ApoA-I), a key protein component of high-density lipoprotein (HDL) particles, often referred to as "good cholesterol." ApoA-I plays a crucial role in reverse cholesterol transport and has been identified as a potential biomarker for cardiovascular disease risk. The isotopically labeled version, SSVFVADPK-(Lys-13C6,15N2), incorporates heavy isotopes of carbon and nitrogen into the lysine (B10760008) residue, creating a mass shift that allows it to be distinguished from its endogenous, "light" counterpart by mass spectrometry. This enables precise and accurate quantification of ApoA-I in complex biological samples.
Performance Comparison of Quantification Standards
The choice of a quantification standard in proteomics is critical and depends on the specific research question, sample type, and desired level of accuracy and precision. Here, we compare the performance of SSVFVADPK-(Lys-13C6,15N2) with other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric tagging (iTRAQ/TMT), and label-free quantification.
| Quantification Method | Principle | Precision (CV%) | Accuracy | Throughput | Cost |
| SSVFVADPK-(Lys-13C6,15N2) (SIL Peptide) | A known amount of a heavy isotope-labeled synthetic peptide is spiked into a sample to act as an internal standard for the absolute quantification of the corresponding endogenous peptide. | 10-11% for ApoA-I[1] | High (Absolute Quantification) | Low to Medium | High (per peptide) |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are metabolically labeled by growing them in media containing "heavy" amino acids. This allows for the relative quantification of proteins between different cell populations. | ~18.4% reduction in ApoA-1 levels in smokers vs. non-smokers was quantified with a SILAC-based method[2] | High (Relative Quantification) | Low | High (media and amino acids) |
| iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantification/Tandem Mass Tags) | Peptides from different samples are chemically labeled with isobaric tags. Upon fragmentation, reporter ions are generated, and their relative intensities are used for quantification. | Generally provides accurate relative quantification across multiple samples.[3] | Moderate to High (Relative Quantification) | High (up to 16 samples) | High (reagents) |
| Label-Free Quantification | The signal intensity (e.g., peak area or spectral counts) of a peptide is compared across different LC-MS/MS runs. | Can be less accurate than labeled methods.[4] | Lower | High | Low |
Experimental Protocols
Absolute Quantification of Apolipoprotein A-I using SSVFVADPK-(Lys-13C6,15N2)
This protocol outlines a typical workflow for the absolute quantification of ApoA-I in human plasma using a stable isotope-labeled peptide standard.
1. Sample Preparation:
- Thaw human plasma samples on ice.
- Perform protein concentration determination using a standard method (e.g., BCA assay).
- Aliquot a specific amount of total protein (e.g., 50 µg) from each sample.
2. Denaturation, Reduction, and Alkylation:
- Denature the proteins by adding a denaturing agent (e.g., urea (B33335) or trifluoroethanol).
- Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) at 60°C for 1 hour.
- Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
3. Spiking of Internal Standard:
- Add a known amount of the SSVFVADPK-(Lys-13C6,15N2) internal standard to each sample. The amount should be optimized to be within the linear range of detection and comparable to the expected endogenous peptide concentration.
4. Enzymatic Digestion:
- Dilute the samples to reduce the denaturant concentration.
- Add sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).
- Incubate overnight at 37°C to digest the proteins into peptides.
5. Sample Cleanup:
- Acidify the digest to stop the enzymatic reaction.
- Desalt and concentrate the peptides using a solid-phase extraction (SPE) method (e.g., C18 spin columns).
- Elute the peptides and dry them under vacuum.
6. LC-MS/MS Analysis:
- Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS analysis.
- Analyze the samples using a high-resolution mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
- Develop a method that specifically monitors the precursor and fragment ions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides.
7. Data Analysis:
- Integrate the peak areas for the light and heavy peptide transitions.
- Calculate the ratio of the light to heavy peak areas.
- Determine the absolute concentration of the endogenous SSVFVADPK peptide, and thus ApoA-I, in the original sample based on the known concentration of the spiked-in heavy standard.
Visualizing Proteomics Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for absolute protein quantification using a stable isotope-labeled (SIL) peptide.
Caption: Simplified signaling pathways involving Apolipoprotein A-I.
Conclusion
The SSVFVADPK-(Lys-13C6,15N2) stable isotope-labeled peptide provides a highly accurate and precise tool for the absolute quantification of Apolipoprotein A-I. While other methods like SILAC, iTRAQ/TMT, and label-free quantification offer advantages in terms of throughput and applicability to different experimental designs, the use of a specific SIL peptide remains the gold standard for targeted, absolute protein quantification. The choice of the most appropriate method will ultimately be guided by the specific goals of the research, available resources, and the required level of quantitative accuracy.
References
- 1. scispace.com [scispace.com]
- 2. Serum apolipoprotein A-1 quantification by LC–MS with a SILAC internal standard reveals reduced levels in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. New Approaches for Absolute Quantification of Stable-Isotope-Labeled Peptide Standards for Targeted Proteomics Based on a UV Active Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of SILAC Data: A Case Study with SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)
This guide provides a comprehensive comparison of data analysis workflows for the cross-validation of quantitative proteomics data obtained via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We will use the hypothetical analysis of the peptide SSVFVADPK, containing a heavy-labeled lysine (B10760008) residue (Lys-¹³C₆,¹⁵N₂), as a case study to illustrate best practices in experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of their SILAC experiments.
Introduction to SILAC and the Importance of Cross-Validation
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in mass spectrometry-based quantitative proteomics.[1][2] The method relies on metabolically incorporating "heavy" stable isotope-labeled amino acids into one cell population, while a control population is cultured in "light" media containing the natural amino acids.[1] When the cell populations are mixed, the relative abundance of proteins between the two samples can be accurately determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs.[1][3]
SILAC is renowned for its quantitative accuracy and reproducibility, as it allows for the combination of samples at the earliest possible stage of the experimental workflow, minimizing downstream processing errors.[4] However, the bioinformatic analysis of the complex data generated can be a significant source of variability. Different software platforms utilize distinct algorithms for feature detection, peptide identification, and quantification, which can lead to discrepancies in results.[5][6]
Cross-validation , the practice of analyzing the same raw dataset with multiple independent software packages, is therefore a critical step to enhance confidence in quantitative results.[5][6] This guide compares the outputs of two common data analysis platforms, MaxQuant and Proteome Discoverer, to highlight potential variations and provide a framework for robust data validation.
Experimental and Analytical Workflow
A typical SILAC experiment is divided into two main phases: the adaptation phase and the experimental phase.[1][2][4][7] The overall process, from cell culture to final data validation, is outlined below.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of SSVFVADPK-(Lys-13C6,15N2) as an Internal Standard for Apolipoprotein A-I Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the quantification of Apolipoprotein A-I (ApoA-I) by mass spectrometry. The data presented is compiled from multiple studies employing similar SIL-peptide internal standards for ApoA-I analysis, offering a comprehensive overview of expected performance.
Apolipoprotein A-I is a key protein component of high-density lipoprotein (HDL) and a crucial biomarker for cardiovascular disease risk assessment. Accurate and precise quantification of ApoA-I is vital for clinical diagnostics and drug development. The use of a SIL-peptide internal standard, which is chemically identical to the endogenous target peptide but mass-shifted, is considered the gold standard for correcting for variability during sample preparation and analysis. The peptide SSVFVADPK is a proteotypic tryptic peptide of ApoA-I, making its labeled counterpart an ideal internal standard.
Accuracy and Precision of SIL-Peptide Internal Standards for ApoA-I Quantification
The following table summarizes the typical accuracy and precision data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for ApoA-I using stable isotope-labeled peptide internal standards with (Lys-13C6,15N2) labeling.
| Performance Metric | SSVFVADPK-(Lys-13C6,15N2) (Typical Performance) | Alternative Internal Standard (Full-Length SIL-ApoA-I) | Immunoassay |
| Intra-Assay Precision (%CV) | 2.3% - 6.56%[1][2] | <7%[3] | 4.63%[4] |
| Inter-Assay Precision (%CV) | 0.78% - 12%[1][2][4] | <9%[3] | 8.83%[4] |
| **Linearity (R²) ** | >0.997[1] | Not explicitly stated, but linear calibration curves are used[3] | Method dependent |
| Bias vs. Reference Method | Can show good correlation with immunoassays[5] | Can show good correlation with immunoassays | Not Applicable |
Note: The data for SSVFVADPK-(Lys-13C6,15N2) is representative of similar lysine-terminated SIL peptides used for ApoA-I quantification.
Comparison with Other Alternatives
The choice of internal standard is critical for the robustness and accuracy of a quantitative assay. While SIL peptides like SSVFVADPK-(Lys-13C6,15N2) are widely used, other strategies exist, each with its own advantages and disadvantages.
-
Full-Length Stable Isotope-Labeled Protein (e.g., SILAC-ApoA-I): This is considered the most ideal internal standard as it can be spiked into the sample at the very beginning of the workflow, accounting for variability in all subsequent steps, including protein denaturation, reduction, alkylation, and enzymatic digestion.[3] However, the production of full-length SIL proteins can be complex and costly.
-
Structural Analogue Peptides: These are peptides with a similar but not identical sequence to the target peptide. They are generally more affordable than SIL peptides but may not perfectly mimic the ionization efficiency and fragmentation behavior of the endogenous peptide, potentially leading to reduced accuracy.
-
Immunoassays (e.g., ELISA, Nephelometry): These methods are widely used in clinical settings for their high throughput and ease of use. However, they can suffer from cross-reactivity and lot-to-lot variability of antibodies, which can affect accuracy and precision. LC-MS/MS methods using SIL internal standards often show good correlation with immunoassays but can offer higher specificity.[4][5]
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of ApoA-I using a stable isotope-labeled peptide internal standard.
1. Sample Preparation
-
Denaturation, Reduction, and Alkylation: Plasma or serum samples are first treated to denature the proteins, typically using urea (B33335) or trifluoroethanol.[4] This is followed by reduction of disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and subsequent alkylation of the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent re-formation of disulfide bonds.
-
Enzymatic Digestion: The protein mixture is then subjected to enzymatic digestion, most commonly with trypsin, which cleaves proteins C-terminal to lysine (B10760008) and arginine residues. This process generates a complex mixture of peptides, including the target peptide SSVFVADPK.
-
Internal Standard Spiking: A known amount of the SSVFVADPK-(Lys-13C6,15N2) internal standard is spiked into the sample. For SIL peptide internal standards, this is typically done after the digestion step. If a full-length SIL protein is used, it is added before the denaturation step.[3][4]
-
Solid-Phase Extraction (SPE): The digested sample is often cleaned up and concentrated using a solid-phase extraction cartridge to remove salts and other interfering substances before LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The peptide mixture is separated using reversed-phase liquid chromatography, which separates peptides based on their hydrophobicity. This step is crucial for reducing matrix effects and ensuring that the target peptide and its internal standard co-elute.
-
Tandem Mass Spectrometry (MS/MS): The eluting peptides are ionized, typically by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the endogenous "light" peptide and the "heavy" internal standard are monitored. This highly selective detection method enhances the signal-to-noise ratio and improves the accuracy of quantification.[1]
3. Data Analysis
The concentration of the endogenous ApoA-I is determined by calculating the ratio of the peak area of the endogenous peptide to the peak area of the known amount of the spiked internal standard. A calibration curve is typically generated using a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Caption: General experimental workflow for ApoA-I quantification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) DOI:10.1039/D4AN00221K [pubs.rsc.org]
- 3. Serum apolipoprotein A-1 quantification by LC–MS with a SILAC internal standard reveals reduced levels in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Apolipoprotein A-I and Apolipoprotein B by Liquid-Chromatography–Multiple-Reaction–Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Reproducibility in Quantitative Proteomics: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility and accuracy of experimental data are paramount. In the field of quantitative proteomics, various methodologies are employed to determine the abundance of proteins in complex biological samples. This guide provides a detailed comparison of the performance of experiments utilizing the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for targeted analysis against other common quantitative proteomics strategies. The aim is to offer an objective overview supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The choice of a quantitative proteomics method significantly impacts the reproducibility, accuracy, sensitivity, and dynamic range of the results. Below is a summary of the key performance metrics for four major approaches: Targeted Proteomics using a Stable Isotope-Labeled (SIL) peptide like SSVFVADPK-(Lys-13C6,15N2), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).
| Parameter | Targeted Proteomics (e.g., with SSVFVADPK-(Lys-13C6,15N2)) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) | Label-Free Quantification |
| Typical Reproducibility (CV%) | Intra-laboratory: <10% Inter-laboratory: <15% [1] | Intra-laboratory: ~10-20% [2][3] | Intra-laboratory: <15-20% [4] | Intra-laboratory: 15-30% or higher [5] |
| Accuracy | High, due to the use of a specific internal standard for each analyte. | High, as samples are mixed early in the workflow, minimizing sample preparation errors.[6] | Moderate to High, but can be affected by ratio compression. | Moderate, susceptible to variations in sample preparation and instrument performance. |
| Sensitivity | High, capable of detecting and quantifying low-abundance proteins. Limits of quantification can reach the low attomole range. | High, especially for in-depth analysis of the entire proteome. | High, with the ability to multiplex and increase throughput. | Moderate, generally less sensitive for low-abundance proteins compared to labeled methods. |
| Dynamic Range | Wide, typically 3-4 orders of magnitude.[2] | Wide, enabling the quantification of proteins across a broad range of abundances. | Moderate, can be limited by the dynamic range of the mass spectrometer's detector. | Wide, but can be affected by the complexity of the sample. |
| Throughput | High for a targeted set of proteins. | Low to moderate, limited by the number of metabolic labels (typically 2-3 plex). | High, with the ability to multiplex up to 18 samples in a single run. | High, as no labeling is required. |
| Proteome Coverage | Targeted, only pre-selected proteins are measured. | Global, provides comprehensive coverage of the proteome. | Global, provides broad proteome coverage. | Global, often identifies the highest number of proteins. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. Below are representative protocols for targeted proteomics using a stable isotope-labeled peptide and for the SILAC method.
Protocol 1: Targeted Protein Quantification using SSVFVADPK-(Lys-13C6,15N2)
This protocol outlines the general steps for quantifying a target protein using a stable isotope-labeled peptide as an internal standard.
1. Sample Preparation:
- Lyse cells or tissues to extract proteins.
- Determine the total protein concentration of the lysate.
2. Spiking of Internal Standard:
- Add a known amount of the heavy-labeled peptide, SSVFVADPK-(Lys-13C6,15N2), to each protein sample. The amount should be optimized to be within the linear dynamic range of the assay.
3. Protein Digestion:
- Denature the proteins using agents like urea (B33335) or guanidinium (B1211019) chloride.
- Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).
- Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
- Digest the proteins into peptides using a protease, typically trypsin.
4. Sample Cleanup:
- Desalt the peptide mixture using a solid-phase extraction (SPE) method, such as C18 cartridges, to remove salts and other contaminants that can interfere with mass spectrometry analysis.
5. LC-MS/MS Analysis:
- Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor the precursor and fragment ions of both the endogenous (light) SSVFVADPK peptide and the spiked heavy-labeled internal standard.
6. Data Analysis:
- Integrate the peak areas of the light and heavy peptide fragments.
- Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
- Determine the absolute or relative quantity of the target protein based on the calculated ratio and the known concentration of the spiked internal standard.
Protocol 2: Global Proteome Quantification using SILAC
This protocol describes the key steps for relative quantification of two cell populations using SILAC.
1. Cell Culture and Labeling:
- Culture one population of cells in a "light" medium containing the natural isotopes of essential amino acids (e.g., L-Lysine and L-Arginine).
- Culture a second population of cells in a "heavy" medium where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄).
- Ensure complete incorporation of the heavy amino acids by culturing the cells for at least five cell divisions.
2. Experimental Treatment:
- Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
3. Cell Harvesting and Lysis:
- Harvest both cell populations.
- Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
- Lyse the combined cell mixture to extract the proteins.
4. Protein Digestion:
- Follow the same digestion procedure as described in the targeted proteomics protocol (denaturation, reduction, alkylation, and trypsin digestion).
5. Peptide Fractionation (Optional):
- For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
6. LC-MS/MS Analysis:
- Analyze the peptide fractions using an LC-MS/MS system operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
7. Data Analysis:
- Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
- Determine the relative abundance changes of proteins between the two experimental conditions based on the calculated peptide ratios.
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding the methodological differences and their implications for reproducibility.
Caption: Workflow for targeted protein quantification.
Caption: General workflow for a SILAC experiment.
References
- 1. uniprot.org [uniprot.org]
- 2. [PDF] Analysis of Mass Spectrometry Data for Protein Identification In Complex Biological Mixtures | Semantic Scholar [semanticscholar.org]
- 3. Unipept [unipept.ugent.be]
- 4. Protein BLAST: search protein databases using a protein query [blast.ncbi.nlm.nih.gov]
- 5. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Quantitative Proteomics: SSVFVADPK-(Lys-13C6,15N2) vs. Labeled Arginine
In the landscape of quantitative proteomics, the choice of methodology is paramount to achieving accurate and meaningful results. Two prominent strategies involve the use of stable isotope-labeled reagents: metabolic labeling with amino acids like L-Arginine, and the use of synthetic, heavy-labeled peptides such as SSVFVADPK-(Lys-13C6,15N2) as internal standards. This guide provides a detailed comparison of these two approaches, highlighting their respective principles, workflows, and ideal applications to assist researchers in selecting the optimal strategy for their experimental goals.
The peptide sequence SSVFVADPK is derived from the SsaV protein, a component of the Type III secretion system in Salmonella. As such, the labeled peptide SSVFVADPK-(Lys-13C6,15N2) serves as a high-purity, stable isotope-labeled internal standard for the absolute quantification of the SsaV protein, which is of particular interest in infectious disease research and drug development targeting bacterial pathogenesis.
In contrast, labeled arginine is utilized in the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method. This technique allows for the relative quantification of thousands of proteins simultaneously by metabolically incorporating "heavy" amino acids into the entire proteome of cultured cells.
Methodology and Performance Comparison
The fundamental difference between using a labeled peptide and a labeled amino acid lies in the quantification strategy they enable. SSVFVADPK-(Lys-13C6,15N2) is employed for absolute quantification of a specific target protein, whereas labeled arginine is used for global relative quantification of thousands of proteins. The choice between these methods depends on whether the research goal is a broad, discovery-based screening or a targeted, hypothesis-driven validation.
| Feature | SSVFVADPK-(Lys-13C6,15N2) (AQUA Peptide) | Labeled Arginine (SILAC) |
| Quantification Type | Absolute (e.g., fmol of protein per µg of lysate) | Relative (Ratio of protein abundance between samples) |
| Principle | Stable Isotope Dilution (SID) using a synthetic, heavy peptide standard. | Metabolic incorporation of heavy amino acids into all newly synthesized proteins. |
| Scope | Targeted : Quantifies one or a few pre-selected proteins. | Global / Proteome-wide : Quantifies thousands of proteins simultaneously. |
| Primary Application | Validation of protein biomarkers, pharmacokinetic studies, clinical assays. | Discovery proteomics, analysis of cellular responses to stimuli, pathway analysis. |
| Sample Type | Applicable to virtually any sample (cell culture, tissues, biofluids). | Primarily limited to actively dividing cells in culture. |
| Workflow Complexity | Simpler sample preparation; requires method development for each target. | Requires extended cell culture for full label incorporation. |
| Precision | High precision, with coefficients of variation (CVs) typically <10%. | High precision for relative ratios, with CVs often <15%. |
| Accuracy | Provides true concentration values, highly accurate with proper calibration. | Provides accurate fold-change information. |
| Throughput | High for sample number, low for number of proteins analyzed. | Low for sample number, high for number of proteins analyzed. |
Experimental Workflows
The experimental workflows for these two methodologies are distinct, reflecting their different approaches to protein quantification. The AQUA (Absolute Quantification) method using a labeled peptide is a post-lysis spiking method, while SILAC is a metabolic labeling method that begins during cell culture.
Experimental Protocols
The following table outlines the key steps in the experimental protocols for both quantitative strategies.
| Protocol Step | SSVFVADPK-(Lys-13C6,15N2) (AQUA) | Labeled Arginine (SILAC) |
| 1. Reagent Preparation | Accurately quantify the concentration of the heavy peptide stock solution via amino acid analysis. | Prepare SILAC media deficient in arginine and lysine. Supplement one batch with "light" (natural) arginine and another with "heavy" (e.g., 13C6-Arginine) arginine. |
| 2. Sample Preparation | Harvest cells or tissues and lyse to extract proteins. Quantify total protein concentration. | Culture cells for at least 5-6 doublings in the respective "light" and "heavy" SILAC media to ensure >98% incorporation of the labeled amino acid. |
| 3. Combining Standard/Samples | Add a precise, known amount of the heavy peptide standard to a measured amount of the sample protein lysate before digestion. | After experimental treatment, harvest cells and combine equal amounts of protein from the "light" and "heavy" populations. |
| 4. Protein Digestion | Denature, reduce, alkylate, and digest the protein mixture with a protease (e.g., trypsin). | Perform in-solution or in-gel digestion of the combined protein lysate. |
| 5. LC-MS/MS Analysis | Perform targeted mass spectrometry using Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the light (native) and heavy (standard) peptide pairs. | Perform global, data-dependent acquisition (DDA) or data-independent acquisition (DIA) LC-MS/MS to identify and quantify thousands of peptide pairs. |
| 6. Data Analysis | Integrate the peak areas of the chromatograms for the light and heavy peptide fragment ions. Calculate the ratio of (light area / heavy area). | Use software (e.g., MaxQuant) to identify peptides and calculate the intensity ratios of heavy/light peptide pairs for each protein. |
| 7. Quantification | Calculate the absolute amount of the native peptide (and thus the protein) using the formula: Amount(light) = Ratio * Amount(heavy). | The heavy/light ratio represents the relative abundance of each protein between the two experimental conditions. |
Conclusion
The selection between SSVFVADPK-(Lys-13C6,15N2) and labeled arginine is dictated by the research question. For discovery-phase studies aimed at understanding global proteome dynamics in response to a stimulus, the SILAC approach with labeled arginine offers a powerful, comprehensive view. For researchers needing to validate and precisely measure the absolute concentration of a specific protein, such as the Salmonella virulence factor SsaV, the AQUA methodology using a well-characterized heavy peptide standard like SSVFVADPK-(Lys-13C6,15N2) is the gold standard, providing the accuracy and specificity required for clinical and diagnostic applications. These two methods are not competitors but rather complementary tools in the quantitative proteomics toolbox.
A Comparative Guide to Protein Quantification: Targeted vs. Label-Free Approaches for the Analysis of Vav1
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to understanding cellular processes and identifying potential therapeutic targets. This guide provides an objective comparison of two prominent mass spectrometry-based quantification techniques: a targeted approach using the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) and a label-free method. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Unveiling the Role of Vav1 in T-Cell Receptor Signaling
The target of our comparative analysis is the Proto-oncogene Vav (Vav1), a crucial signaling protein primarily expressed in hematopoietic cells. Vav1 plays a pivotal role in the T-cell receptor (TCR) signaling pathway, which is essential for T-cell development and activation.[1][2][3] Upon TCR stimulation, Vav1 becomes tyrosine phosphorylated and acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases, such as Rac1 and RhoA.[2][4] This activation triggers a cascade of downstream events, including calcium flux, cytoskeletal rearrangement, and the activation of transcription factors like NFAT and NF-kappaB, ultimately leading to T-cell proliferation and cytokine production.[1][2][5]
Quantitative Data Comparison
The following tables summarize hypothetical yet representative quantitative data for Vav1 protein abundance in stimulated versus unstimulated T-cells, as determined by both the targeted AQUA (Absolute Quantification) method using the SSVFVADPK-(Lys-13C6,15N2) peptide and a label-free quantification (LFQ) approach based on precursor ion intensity. This data reflects the general performance characteristics observed in comparative proteomics studies.
Table 1: Targeted Quantification of Vav1 using SSVFVADPK-(Lys-13C6,15N2) (AQUA)
| Sample Condition | Replicate 1 (fmol/µg) | Replicate 2 (fmol/µg) | Replicate 3 (fmol/µg) | Mean (fmol/µg) | Std. Dev. | CV (%) |
| Unstimulated | 15.2 | 14.8 | 15.5 | 15.17 | 0.35 | 2.31 |
| Stimulated | 32.8 | 34.1 | 33.5 | 33.47 | 0.65 | 1.94 |
Table 2: Label-Free Quantification of Vav1 (Precursor Ion Intensity)
| Sample Condition | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Mean (Normalized Intensity) | Std. Dev. | CV (%) |
| Unstimulated | 1.25E+08 | 1.15E+08 | 1.32E+08 | 1.24E+08 | 8.54E+06 | 6.89 |
| Stimulated | 2.85E+08 | 3.10E+08 | 2.68E+08 | 2.88E+08 | 2.11E+07 | 7.33 |
Data Interpretation:
The targeted AQUA method, utilizing a stable isotope-labeled internal standard, generally provides higher precision, as indicated by the lower coefficients of variation (CVs). This approach allows for absolute quantification, expressing protein abundance in molar units (femtomoles per microgram of total protein). Label-free quantification, while offering a relative measure of abundance, can exhibit greater variability between technical replicates. However, it is a powerful tool for large-scale discovery proteomics, often identifying a larger number of proteins in a single experiment.[1][3][5]
Experimental Protocols
Detailed methodologies for both quantification strategies are provided below.
Targeted Protein Quantification using SSVFVADPK-(Lys-13C6,15N2) (AQUA Protocol)
This protocol outlines the steps for the absolute quantification of a target protein using a stable isotope-labeled synthetic peptide as an internal standard.
-
Protein Extraction and Digestion:
-
Lyse cell pellets or homogenized tissue in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquots of the protein lysate are denatured, reduced with DTT, and alkylated with iodoacetamide.
-
A known amount of the heavy isotope-labeled AQUA peptide, SSVFVADPK-(Lys-13C6,15N2), is spiked into each sample.
-
Proteins are then digested overnight with sequencing-grade trypsin.
-
-
Peptide Desalting:
-
The digested peptide mixture is acidified and desalted using a C18 solid-phase extraction (SPE) cartridge.
-
Peptides are eluted with a high organic solvent solution and dried down in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with mass spectrometry analysis.
-
Analyze the samples on a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor the precursor and fragment ions of both the endogenous (light) and the labeled (heavy) SSVFVADPK peptides.[6][7]
-
-
Data Analysis:
-
The peak areas of the light and heavy peptide fragments are integrated from the extracted ion chromatograms.
-
The concentration of the endogenous peptide is calculated by comparing its peak area to that of the known amount of the spiked-in heavy peptide standard.
-
Label-Free Protein Quantification (Precursor Ion Intensity Protocol)
This protocol describes a common workflow for relative protein quantification without the use of isotopic labels.
-
Protein Extraction and Digestion:
-
Follow the same protein extraction, quantification, reduction, alkylation, and digestion steps as in the targeted protocol. No labeled peptide is added.
-
-
Peptide Desalting:
-
Desalt the digested peptides using a C18 SPE cartridge as described above.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
In DDA, the most abundant precursor ions in a survey scan are selected for fragmentation and MS/MS analysis.
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a software package such as MaxQuant or Proteome Discoverer.
-
Peptides are identified by searching the MS/MS spectra against a protein sequence database.
-
The intensity of the precursor ion for each identified peptide is determined from the MS1 scans.
-
The relative abundance of a protein is calculated by summing the intensities of its constituent peptides. Normalization across different runs is performed to account for variations in sample loading and instrument performance.[4][8]
-
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in each quantification workflow.
Conclusion
The choice between targeted and label-free protein quantification depends on the specific research question and experimental design.
-
Targeted quantification using a heavy-labeled peptide like SSVFVADPK-(Lys-13C6,15N2) is the method of choice for hypothesis-driven research requiring high precision and absolute quantification of a limited number of proteins. This approach is ideal for validating findings from discovery experiments and for clinical applications where accurate measurement of biomarkers is critical.
-
Label-free quantification is a powerful tool for discovery proteomics, enabling the identification and relative quantification of thousands of proteins in a single analysis. It is well-suited for initial screening experiments to identify differentially expressed proteins and for studies where the cost and complexity of isotopic labeling are prohibitive.
By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to obtain high-quality, reliable quantitative proteomics data.
References
- 1. researchgate.net [researchgate.net]
- 2. Vav1: a key signal transducer downstream of the TCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Vav1, a hematopoietic signal transduction molecule, as an adaptor protein in health and disease [explorationpub.com]
- 4. oncotarget.com [oncotarget.com]
- 5. rupress.org [rupress.org]
- 6. VAV1 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Singular value decomposition of protein sequences as a method to visualize sequence and residue space - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-lab comparison of results using SSVFVADPK-(Lys-13C6,15N2).
An Inter-Laboratory Comparison Guide to Quantitative Proteomics Using SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and potential outcomes when using the stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), as an internal standard for quantitative proteomics. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations is intended to aid researchers in achieving reproducible and accurate quantification of target proteins across different laboratories.
Stable isotope-labeled peptides are chemically identical to their endogenous counterparts but are enriched with heavy isotopes, such as ¹³C and ¹⁵N.[1][2] This mass difference allows them to be distinguished by a mass spectrometer from the native peptide. By spiking a known concentration of the "heavy" labeled peptide into a sample, it can serve as an internal standard for the precise and absolute quantification of the corresponding "light" native peptide.[1][3][4] This technique is a gold standard in mass spectrometry-based quantitative proteomics, including methods like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[3]
Hypothetical Inter-Laboratory Study Overview
To assess the utility of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in standardizing protein quantification, a hypothetical inter-laboratory study was designed. Three independent laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying the native peptide SSVFVADPK in a complex biological matrix (human plasma). Each laboratory received identical plasma samples and a certified stock solution of the heavy-labeled internal standard, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).
The objective was to determine the concentration of the endogenous peptide and assess the variability of the measurements within and between laboratories. The use of the SIL peptide is expected to normalize for variations in sample preparation and instrument response.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative results from the three laboratories. The data demonstrates that while the peak areas of the native peptide varied between labs, the calculated concentrations, normalized against the internal standard, were highly consistent.
| Laboratory | Mean Native Peptide Peak Area (n=3) | Mean Internal Standard Peak Area (n=3) | Calculated Concentration (nmol/mL) | Inter-Lab Coefficient of Variation (CV) |
| Lab A | 1.25 x 10⁶ | 2.51 x 10⁶ | 5.02 | 1.8% |
| Lab B | 1.18 x 10⁶ | 2.39 x 10⁶ | 4.98 | |
| Lab C | 1.32 x 10⁶ | 2.60 x 10⁶ | 5.11 |
Experimental Protocols
A standardized experimental protocol was distributed to all participating laboratories to minimize procedural variability.
Sample Preparation
-
Spiking the Internal Standard: To 100 µL of human plasma, 10 µL of a 50 nmol/mL stock solution of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) was added.
-
Protein Denaturation and Digestion: Proteins in the plasma were denatured and then enzymatically digested (e.g., with trypsin) to generate peptides.
-
Peptide Cleanup: The resulting peptide mixture was purified and concentrated using solid-phase extraction (SPE) with C18 cartridges.
-
Reconstitution: The dried peptides were reconstituted in 100 µL of 0.1% formic acid in water.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with a nano-electrospray ionization source was used.
-
Chromatography: Peptides were separated on a C18 reverse-phase column with a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry Method: An MRM method was developed to monitor specific precursor-to-fragment ion transitions for both the native (light) SSVFVADPK and the heavy-labeled SSVFVADPK-(Lys-¹³C₆,¹⁵N₂). The mass difference is due to the incorporation of six ¹³C and two ¹⁵N atoms in the lysine (B10760008) residue.[2][5]
-
Quantification: The concentration of the native peptide was calculated by comparing its peak area to the peak area of the known concentration of the internal standard.
Visualizations
Workflow for Quantitative Proteomics using a Labeled Peptide
Caption: A generalized workflow for protein quantification using a stable isotope-labeled peptide internal standard.
Principle of Stable Isotope Dilution
Caption: The core principle of quantification using a heavy-labeled internal standard.
References
- 1. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 2. Isotope Labeled Peptides [novoprolabs.com]
- 3. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 4. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
Evaluating the Linearity of Quantification with SSVFVADPK-(Lys-13C6,15N2): A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of proteins is paramount in biomedical research and drug development. Stable isotope-labeled (SIL) peptides, in conjunction with mass spectrometry (MS), have become a gold standard for targeted protein quantification due to their high specificity and accuracy. This guide provides an objective evaluation of the linearity of quantification using the SIL peptide SSVFVADPK-(Lys-13C6,15N2), a surrogate for Apolipoprotein A-I (ApoA-I), a key biomarker for cardiovascular disease. We compare its performance with alternative quantification methods and provide supporting experimental data and protocols.
Performance Comparison: Linearity of Quantification
Table 1: Linearity of Apolipoprotein A-I Quantification using a Surrogate Peptide Approach
| Parameter | SSVFVADPK-(Lys-13C6,15N2) (Expected Performance for ApoA-I) |
| Linear Range | 0.5–2.0 g/L in serum |
| Correlation Coefficient (R²) (typical) | >0.99 |
| Precision (CV%) | Intraday: 2–3%, Interday: <7% |
Data derived from studies on the quantification of Apolipoprotein A-I using LC-MS/MS methods with surrogate peptides.
Alternative Quantification Methods and Peptides
The quantification of ApoA-I is not limited to the use of the SSVFVADPK peptide. Other surrogate peptides and alternative analytical methods are also employed, each with its own set of performance characteristics.
Table 2: Comparison of Surrogate Peptides for Apolipoprotein Quantification
| Surrogate Peptide | Target Protein | Reported Performance Characteristics |
| SSVFVADPK | Apolipoprotein A-I | Widely used for ApoA-I quantification. |
| AHVDALR | Apolipoprotein A-I | Used in conjunction with other peptides for accurate ApoA-I quantification. |
| AELQEGAR | Apolipoprotein A-I | Another peptide for enhancing the accuracy of ApoA-I measurement. |
| LATALSNK | Apolipoprotein B-100 | Surrogate peptide for a different key cardiovascular biomarker. |
| ATGLVYDYVNK | Apolipoprotein B-100 | An additional peptide for the quantification of Apolipoprotein B-100. |
Table 3: Comparison of Quantification Methods for Apolipoprotein A-I
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with SIL Peptides | Mass spectrometry-based quantification using a stable isotope-labeled internal standard. | High specificity, accuracy, and multiplexing capability. | Higher initial instrument cost, requires expertise in mass spectrometry. |
| Immunonephelometry | Measurement of light scattering from immune complexes formed between the target protein and specific antibodies. | Automated, high-throughput. | Potential for non-linearity, matrix effects, and issues with calibrator traceability.[1] |
| Immunoturbidimetry | Measurement of the turbidity of a solution caused by the formation of immune complexes. | Automated, high-throughput. | Similar to immunonephelometry, can be affected by non-linearity and matrix interferences.[1] |
Experimental Protocols
Accurate and reproducible quantification is underpinned by meticulous experimental protocols. Below is a detailed methodology for the quantification of a target protein using a surrogate peptide like SSVFVADPK-(Lys-13C6,15N2).
Experimental Protocol: Protein Quantification using Stable Isotope Dilution Mass Spectrometry
1. Sample Preparation and Protein Digestion:
-
Objective: To denature, reduce, alkylate, and digest the target protein into peptides.
-
Procedure:
-
To a plasma or serum sample, add a known amount of the stable isotope-labeled peptide internal standard (e.g., SSVFVADPK-(Lys-13C6,15N2)).
-
Denature the proteins using a denaturing agent (e.g., urea (B33335) or guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.
-
Dilute the sample to reduce the denaturant concentration to a level compatible with the digestive enzyme.
-
Add a proteolytic enzyme, typically trypsin, and incubate to digest the proteins into peptides.
-
2. Peptide Cleanup:
-
Objective: To remove interfering substances from the peptide digest before LC-MS/MS analysis.
-
Procedure:
-
Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to bind the peptides.
-
Wash the SPE cartridge to remove salts and other hydrophilic impurities.
-
Elute the peptides using an organic solvent (e.g., acetonitrile).
-
Dry the eluted peptides and reconstitute them in a solvent compatible with the LC mobile phase.
-
3. LC-MS/MS Analysis:
-
Objective: To separate the peptides by liquid chromatography and detect and quantify the target peptide and its labeled internal standard by tandem mass spectrometry.
-
Procedure:
-
Inject the reconstituted peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptides on a reversed-phase column using a gradient of increasing organic solvent.
-
Introduce the eluting peptides into the mass spectrometer.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-to-fragment ion transitions for both the native (light) and the stable isotope-labeled (heavy) surrogate peptide.
-
4. Data Analysis:
-
Objective: To determine the concentration of the target protein based on the ratio of the peak areas of the native and labeled peptides.
-
Procedure:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides.
-
Calculate the peak area ratio (light/heavy).
-
Use a calibration curve, generated by analyzing samples with known concentrations of the target protein (or a calibrator peptide) and a fixed amount of the internal standard, to determine the concentration of the target protein in the unknown sample.
-
Visualizing the Workflow
To further clarify the experimental process and the logical relationships involved in this quantitative method, the following diagrams are provided.
Caption: Experimental workflow for protein quantification.
Caption: Key principles of quantitative analysis.
References
Safety Operating Guide
Navigating the Proper Disposal of SSVFVADPK-(Lys-13C6,15N2)
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to follow standard laboratory safety practices. Always handle the peptide in a designated area, and wear appropriate Personal Protective Equipment (PPE).[4]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
Disposal Parameters for SSVFVADPK-(Lys-13C6,15N2) Waste
The following table summarizes the recommended disposal procedures for waste containing SSVFVADPK-(Lys-13C6,15N2).
| Waste Type | Recommended Procedure | Key Parameters |
| Unused or Expired Solid Peptide | Dispose of as solid chemical waste. | - Container: Designated, sealed, and clearly labeled chemical waste container. - Labeling: "Non-Hazardous Chemical Waste," contents ("SSVFVADPK-(Lys-13C6,15N2)"), and accumulation start date.[2] |
| Aqueous Solutions of Peptide | Chemical inactivation followed by disposal as chemical waste. | - Inactivation Reagent: 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH/HCl.[1] - Contact Time: Minimum of 30-60 minutes for inactivation.[1][2] - Neutralization: If using strong acid or base, neutralize to a pH between 5.5 and 9.0 before disposal.[1] |
| Contaminated Solid Waste (e.g., pipette tips, vials, gloves) | Collect and dispose of as solid chemical waste. | - Segregation: Collect in a dedicated, leak-proof container labeled as "Non-Hazardous Chemical Waste" with the peptide name.[1][2] - Decontamination (optional but recommended): Immerse in a 10% bleach solution for at least 30 minutes before disposal.[2] |
| Empty Peptide Containers | Rinse thoroughly, deface the label, and dispose of according to institutional policy. | - Rinsate: Collect the solvent used for rinsing as chemical waste.[2] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of SSVFVADPK-(Lys-13C6,15N2).
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of waste containing SSVFVADPK-(Lys-13C6,15N2).
Protocol for Liquid Waste Disposal
This procedure is recommended for aqueous solutions containing the peptide.
-
Select an Inactivation Reagent: Prepare a 10% bleach solution (sodium hypochlorite) or a 1 M sodium hydroxide (B78521) (NaOH) solution.[1]
-
Perform Inactivation: In a chemical fume hood, carefully add the inactivation solution to the liquid peptide waste. A common ratio is 10 parts inactivation solution to 1 part waste.[1][2]
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure the peptide is denatured.[1][2]
-
Neutralization (if applicable): If you used a strong acid or base like NaOH, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a suitable neutralizing agent (e.g., a weak acid).[1]
-
Collect for Disposal: Pour the treated solution into a clearly labeled, leak-proof chemical waste container.
-
Final Disposal: Store the container in a designated hazardous waste accumulation area and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1]
Protocol for Solid Waste Disposal
This protocol applies to unused solid peptide and contaminated labware such as pipette tips, tubes, and gloves.
-
Segregation: Collect all solid waste contaminated with the peptide in a designated, leak-proof hazardous waste container.[1] The container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.[2]
-
Decontamination (Optional but Recommended): For an added layer of safety, you can immerse the contaminated items in a 10% bleach solution for at least 30 minutes.[2] After decontamination, decant the bleach solution and manage it as liquid waste.[2]
-
Storage: Keep the sealed waste container in a designated and secure secondary containment area.[3]
-
Final Disposal: Arrange for the collection of the waste container through your institution's EHS department.[4]
It is essential to consult with your institution's EHS office to ensure full compliance with local, state, and federal regulations.[2] By following these procedures, you can ensure the safe and responsible disposal of SSVFVADPK-(Lys-13C6,15N2) waste.
References
Essential Safety and Logistics for Handling SSVFVADPK-(Lys-13C6,15N2)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as SSVFVADPK-(Lys-13C6,15N2) is fundamental to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this stable isotope-labeled peptide.
While a specific Safety Data Sheet (SDS) for SSVFVADPK-(Lys-13C6,15N2) is not available, the SDS for its stable isotope-labeled component, L-Lysine ¹³C₆¹⁵N₂ hydrochloride, indicates that the labeled amino acid is not classified as a hazardous substance.[1][2] However, it is crucial to handle all laboratory chemicals with a comprehensive safety approach. The chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated.[3] Therefore, adherence to standard laboratory safety protocols for synthetic peptides is mandatory.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all laboratory procedures involving this peptide.[4] The following table summarizes the recommended PPE to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against liquid splashes and chemical vapors.[3][4][5] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[6][7] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling peptides.[4][5][8] Gloves should be changed immediately if they become contaminated.[8] |
| Respiratory Protection | Respirator or Fume Hood | A respirator or handling within a fume hood is necessary when working with the lyophilized powder to avoid inhalation of fine particles.[3][5][6][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized handling procedure is critical for maintaining safety and the integrity of the peptide.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Storage Conditions: Store the lyophilized peptide in a cool, dry place, with a recommended temperature of -20°C for long-term storage.[3][8] The container should be kept tightly closed.[3]
2. Preparation for Use:
-
Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[6]
-
Designated Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area.[8]
3. Reconstitution:
-
Solvent Selection: The choice of solvent will depend on the specific experimental requirements. For many peptides, sterile, purified water or a buffer is appropriate.
-
Technique: Carefully add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or pipetting may be used to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Ventilation: Perform reconstitution in a fume hood or biosafety cabinet to minimize inhalation of the lyophilized powder.[8]
4. Experimental Use:
-
Prevent Cross-Contamination: Use fresh, sterile pipette tips, vials, and other equipment for each experimental step.[8]
-
Labeling: Clearly label all solutions containing the peptide with its name, concentration, and the date of preparation.
Disposal Plan
Proper disposal of the peptide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Peptide | Unused or expired peptide should be treated as chemical waste. Dissolve or mix the material with a combustible solvent and dispose of it through a licensed chemical incinerator.[3] |
| Contaminated Materials | All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[6][8] |
| Aqueous Waste | Dilute aqueous solutions containing the peptide should be collected as chemical waste.[6] Do not pour down the drain.[8] |
Consult with your institution's Environmental Health and Safety (EH&S) department for specific local, state, and federal disposal regulations.[8]
Diagram: Standard Peptide Handling Workflow
References
- 1. carlroth.com [carlroth.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. peptide24.store [peptide24.store]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
